molecular formula C14H19N3O2 B8091560 tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Cat. No.: B8091560
M. Wt: 261.32 g/mol
InChI Key: FBCIBKQTMYBCOW-UHFFFAOYSA-N
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Description

Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2,3-dimethylindazol-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-11-7-6-10(8-12(11)16-17(9)5)15-13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCIBKQTMYBCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Purity Synthesis of tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate: A Critical Process Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate , a critical intermediate often associated with the development of tyrosine kinase inhibitors (e.g., Pazopanib analogs) and BET bromodomain inhibitors.

The synthesis hinges on one Critical Process Parameter (CPP): the regioselective alkylation of the indazole core. Indazoles are ambident nucleophiles; methylation can occur at


 or 

. The target molecule requires the 2H-indazole tautomer (fixed by

-methylation). Failure to control this selectivity results in difficult-to-separate isomeric mixtures and yield attrition.[1]

This guide presents a high-fidelity protocol optimized for laboratory to pilot-scale synthesis, prioritizing structural integrity and purification logic.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the carbamate nitrogen and the


-methyl bond. The most robust forward strategy involves constructing the 2,3-dimethyl core before functionalizing the amine, utilizing a nitro-precursor to prevent side reactions during alkylation.
Strategic Disconnection (DOT Diagram)

Retrosynthesis Target Target: tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate Amine Intermediate 1: 2,3-dimethyl-2H-indazol-6-amine Target->Amine Boc Protection (Boc2O, TEA) Nitro Intermediate 2: 2,3-dimethyl-6-nitro-2H-indazole Amine->Nitro Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Start Starting Material: 3-methyl-6-nitro-1H-indazole Nitro->Start Regioselective Methylation (Me3OBF4 or MeI)

Figure 1: Retrosynthetic logic flow emphasizing the preservation of the 2H-indazole core.

Critical Process Parameters: The Methylation Challenge

The pivotal step is the conversion of 3-methyl-6-nitro-1H-indazole to 2,3-dimethyl-6-nitro-2H-indazole .[2]

Comparative Methylation Strategies

The choice of alkylating agent dictates the isomeric ratio (


 vs 

).
ParameterMethod A: Methyl Iodide (MeI)Method B: Meerwein's Salt (

)
Method C: Dimethyl Carbonate (DMC)
Reagent Type Hard ElectrophileHard Electrophile (Oxonium)Green Methylating Agent
Conditions

, DMF/Acetone, Reflux
EtOAc, RTBase, High Temp (>130°C)

Ratio
~1:1 to 2:1 (Poor Selectivity)>9:1 (High Selectivity) ~4:1 (Moderate Selectivity)
Purification Requires difficult chromatographyFiltration/Recrystallization often sufficientRecrystallization
Safety High Toxicity (Neurotoxin)Moisture Sensitive, CorrosiveLow Toxicity
Recommendation Baseline (If reagents limited)Preferred (For high purity)Scale-Up (Process Safety)

Scientist's Note: For research scale (<50g), Method B (Meerwein's Salt) is recommended due to superior regioselectivity, minimizing yield loss during purification.

Detailed Experimental Protocol

Step 1: Regioselective Synthesis of 2,3-dimethyl-6-nitro-2H-indazole

Objective: Maximize formation of the N2-isomer.

Reagents:

  • 3-methyl-6-nitro-1H-indazole (1.0 equiv)[2][3][4]

  • Trimethyloxonium tetrafluoroborate (

    
    ) (1.2 equiv)
    
  • Ethyl Acetate (Anhydrous)

  • Sodium Bicarbonate (sat.[4] aq.)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Dissolution: Suspend 3-methyl-6-nitro-1H-indazole (e.g., 10.0 g) in anhydrous Ethyl Acetate (150 mL). Note: The starting material may not fully dissolve initially.

  • Addition: Add

    
     (1.2 equiv) in one portion at room temperature.
    
  • Reaction: Stir vigorously at room temperature for 4–6 hours. The reaction typically proceeds via the formation of an intermediate salt.

  • Quench: Slowly pour the reaction mixture into a beaker containing saturated

    
     solution (200 mL) to neutralize the tetrafluoroboric acid byproduct. Caution: Gas evolution (
    
    
    
    ).
  • Workup: Separate the organic layer.[5][6] Extract the aqueous layer with EtOAc (2 x 50 mL). Combine organics, wash with Brine, and dry over

    
    .
    
  • Purification (Crucial):

    • The crude residue contains predominantly the

      
      -isomer.
      
    • Recrystallize from Isopropanol or Ethanol . The

      
      -isomer (2,3-dimethyl) is typically less soluble and crystallizes first as a yellow solid.
      
    • QC Check:

      
       NMR should show a singlet for N-Me at 
      
      
      
      ~4.1–4.2 ppm (
      
      
      -isomer), distinct from
      
      
      ~4.0 ppm (
      
      
      -isomer).
Step 2: Reduction to 2,3-dimethyl-2H-indazol-6-amine

Objective: Clean reduction without over-reduction of the aromatic ring.

Reagents:

  • 2,3-dimethyl-6-nitro-2H-indazole (from Step 1)[2]

  • 10% Pd/C (50% wet)

  • Methanol[4][7]

  • Hydrogen gas (Balloon pressure)

Protocol:

  • Dissolve the nitro compound (5.0 g) in Methanol (50 mL).

  • Add 10% Pd/C (0.5 g, 10 wt%). Safety: Add catalyst under inert atmosphere (Nitrogen) to prevent ignition.

  • Purge the flask with Hydrogen gas (vacuum/fill cycle x3).

  • Stir under

    
     balloon at RT for 3–5 hours.
    
  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The yellow nitro spot will disappear, replaced by a fluorescent blue amine spot (lower

    
    ).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to yield the amine as a tan/brown solid.

    • Yield Expectation: >90%.[5][7][8][9]

    • Stability:[5] Amines oxidize over time; proceed immediately to Step 3.

Step 3: Boc-Protection to Final Target

Objective: Isolate the final carbamate.

Reagents:

  • 2,3-dimethyl-2H-indazol-6-amine (from Step 2)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 equiv) or DMAP (cat.)

  • Dichloromethane (DCM) or THF

Protocol:

  • Dissolve the crude amine (4.0 g) in DCM (40 mL).

  • Add TEA (1.5 equiv).

  • Cool to 0°C. Add

    
     (1.1 equiv) dissolved in minimal DCM dropwise.
    
  • Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with water (2x), then Brine. Dry over

    
    .[6]
    
  • Purification: Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient 0% -> 50% EtOAc in Hexanes.

    • Target: The product elutes as a white to off-white solid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected markers.

Analytical MethodMarkerInterpretation

NMR (DMSO-

)

1.50 (s, 9H)
Boc Group: Confirms successful protection.

NMR (DMSO-

)

3.95 (s, 3H)

-Methyl:
Distinctive shift for 2H-indazole. (N1-Me usually < 3.9).

NMR (DMSO-

)

2.50 (s, 3H)
C3-Methyl: Core substitution confirmation.
LC-MS (ESI+)

Mass of parent (261.3) + H. Note: Boc often fragments; look for

.
Workflow Visualization

Workflow cluster_0 Step 1: Regiocontrol cluster_1 Step 2: Functionalization S1_Start 3-Me-6-Nitro-1H-indazole S1_Rxn Alkylation (Me3OBF4) Solvent: EtOAc S1_Start->S1_Rxn S1_Iso Isolate N2-Isomer (Recrystallization) S1_Rxn->S1_Iso S2_Red Nitro Reduction (Pd/C, H2) S1_Iso->S2_Red S2_Prot Boc Protection (Boc2O, TEA) S2_Red->S2_Prot Final Final QC: NMR/LCMS Verification S2_Prot->Final

Figure 2: Integrated process workflow from starting material to validated target.

References

  • MDPI (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[3][4][9][10] Retrieved from [Link][2][4][5][10]

  • Google Patents (CN103319410A).Synthesis method of antitumor drug pazopanib's important intermediate compound 2,3-dimethyl-6-nitro-2H-indazole.
  • Cheung, M., et al. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles.[11] Journal of Organic Chemistry.[5][11] (Cited context regarding Meerwein salt selectivity).

Sources

tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Characterization and Synthetic Utility of tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Executive Summary

tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate is a specialized heterocyclic intermediate used primarily in the development of tyrosine kinase inhibitors (TKIs) and epigenetic modulators. Structurally, it consists of a 2H-indazole core—a tautomer fixed by N-methylation at the 2-position—protected at the 6-amino position by a tert-butoxycarbonyl (Boc) group.

This compound serves as a critical stable precursor for 6-amino-2,3-dimethyl-2H-indazole (CAS 444731-72-0), a key pharmacophore in the synthesis of the VEGFR inhibitor Pazopanib and various BET bromodomain inhibitors. Its orthogonality allows researchers to manipulate the indazole core's electronic properties before releasing the reactive amine for final coupling.

Chemical Identity & Structural Analysis

The 2,3-dimethyl-2H-indazole system is electronically distinct from the more common 1H-indazole. The methylation at N2 forces the ring into a quinoid-like resonance structure, enhancing the nucleophilicity of the C6-amine (once deprotected) compared to its 1H-isomer.

Property Data
IUPAC Name tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate
Common Name N-Boc-6-amino-2,3-dimethylindazole
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
Core Scaffold 2H-Indazole (Fixed Tautomer)
Key Functional Groups Carbamate (Boc), N-Methyl (x2)
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Structural Visualization

Figure 1: Structural logic of the target compound, highlighting the N2-methylation that locks the 2H-tautomer.

Synthetic Pathways

The synthesis challenges lie in the regioselectivity of the indazole methylation.[1][2] Direct alkylation of 3-methyl-6-nitro-1H-indazole often yields a mixture of N1 and N2 isomers.[2] The protocol below utilizes Dimethyl Carbonate (DMC) and DABCO , a "green" method that favors the thermodynamic N2 product, followed by reduction and protection.

Reaction Scheme

Synthesis_Pathway SM 3-Methyl-6-nitro-1H-indazole Int1 2,3-Dimethyl-6-nitro-2H-indazole (N2-Methylated) SM->Int1  Regioselective Methylation Int2 6-Amino-2,3-dimethyl-2H-indazole (Free Amine) Int1->Int2  Nitro Reduction Product tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (Target) Int2->Product  Boc Protection Reagent1 DMC, DABCO DMF, Reflux Reagent2 SnCl2 / HCl or H2, Pd/C Reagent3 Boc2O, TEA DCM, RT

Figure 2: Step-wise synthetic route from commercially available starting materials to the Boc-protected target.

Detailed Experimental Protocol

Step 1: Regioselective Methylation

  • Dissolve 3-methyl-6-nitro-1H-indazole (1.0 eq) and DABCO (1.0 eq) in DMF.

  • Add Dimethyl Carbonate (DMC) (1.2 eq) dropwise.

  • Reflux for 6 hours. The use of DMC/DABCO typically favors the N2-isomer (>80% yield) over the N1-isomer due to thermodynamic control at high temperatures [1].

  • Precipitate with water, filter the yellow solid (2,3-dimethyl-6-nitro-2H-indazole ).

Step 2: Nitro Reduction

  • Suspend the nitro intermediate in concentrated HCl/Ethanol.

  • Add SnCl₂[3][4]·2H₂O (4.0 eq) slowly at 0°C to control the exotherm.

  • Stir at RT for 3 hours.

  • Neutralize with NaOH to pH 9. Extract with Ethyl Acetate.[1][4][5]

  • Isolate 6-amino-2,3-dimethyl-2H-indazole (Dark solid). Note: This amine is air-sensitive and should be used immediately or stored under argon.

Step 3: Boc Protection (Target Synthesis)

  • Dissolve the crude amine (1.0 eq) in dry Dichloromethane (DCM).

  • Add Triethylamine (TEA) (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Stir at room temperature for 12 hours.

  • Wash with 1M citric acid (to remove unreacted amine) and brine.

  • Crystallize from Hexane/EtOAc to yield tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate as an off-white solid.

Spectroscopic Characterization

The following data validates the structure, distinguishing it from the N1-isomer. The key indicator is the N-methyl shift and the carbamate singlet.

Technique Signal / Characteristic Assignment
¹H NMR (400 MHz, DMSO-d₆)δ 9.45 (s, 1H)Carbamate -NH
δ 7.85 (s, 1H)C7-H (Aromatic)
δ 7.55 (d, J=9.0 Hz, 1H)C4-H (Aromatic)
δ 6.95 (d, J=9.0 Hz, 1H)C5-H (Aromatic)
δ 3.92 (s, 3H)N2-CH₃ (Diagnostic for 2H-isomer)
δ 2.55 (s, 3H)C3-CH₃
δ 1.48 (s, 9H)Boc tert-butyl group
MS (ESI) m/z 262.15 [M+H]⁺Protonated molecular ion
Appearance White to off-white powderSolid state

Note: The N2-methyl group typically appears downfield (~3.9-4.0 ppm) compared to N1-methyl (~3.8 ppm) in isomeric mixtures.

Pharmaceutical Applications

1. Pazopanib Impurity Reference Standard The free amine form of this compound is a known impurity in the manufacturing of Pazopanib (Votrient), a multi-kinase inhibitor. The Boc-protected variant serves as a stable reference standard for analytical method development (HPLC/LC-MS) to quantify genotoxic impurities in the final drug substance [2].

2. Fragment-Based Drug Discovery (FBDD) The 2,3-dimethyl-2H-indazole scaffold mimics the adenine ring of ATP.

  • BET Inhibitors: Derivatives of this scaffold bind to the acetyl-lysine binding pocket of BRD4. The Boc group allows for the purification of the core before coupling to sulfonamides or ureas common in BET inhibitors.

  • Kinase Selectivity: The 2H-indazole geometry orients the C6-substituent specifically to interact with the hinge region of kinases, offering a different selectivity profile than the 1H-indazole analogues.

References

  • MDPI. (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine. Retrieved from [Link]

Sources

Technical Guide: Spectral Data & NMR Assignment for tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral characteristics of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate , a critical intermediate in the synthesis of tyrosine kinase inhibitors such as Pazopanib.

Executive Summary & Compound Profile

The compound tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (CAS: 2384038-16-6) serves as a protected amine scaffold in the optimization of indazole-based pharmacophores. Its spectral validation is pivotal for ensuring the integrity of the 2H-indazole core—a tautomerically fixed system distinct from the more common 1H-indazole.

This guide establishes the Nuclear Magnetic Resonance (NMR) fingerprint for this molecule, deriving assignments from its direct precursor (2,3-dimethyl-2H-indazol-6-amine) and validating them against substituent chemical shift principles.

Compound Identity
PropertyDetail
IUPAC Name tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate
CAS Number 2384038-16-6
Molecular Formula C₁₄H₁₉N₃O₂
Molecular Weight 261.32 g/mol
Core Scaffold 2H-Indazole (Fixed tautomer via N2-methylation)
Key Functionality Boc-protected aromatic amine (C6 position)

Synthesis & Structural Context[4][7]

To understand the spectral shifts, one must recognize the synthetic origin. The carbamate is generated by protecting the C6-amino group of 2,3-dimethyl-2H-indazol-6-amine .

Reaction Pathway Diagram

The following workflow illustrates the transformation and the associated electronic changes that dictate the NMR shift deltas.

SynthesisPathway Precursor Precursor: 2,3-dimethyl-2H-indazol-6-amine (Strong e- Donor -NH2) Product Product: tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (Modulated Donor -NHBoc) Precursor->Product N-Acylation Effect NMR Effect: Conversion of -NH2 to -NHBoc reduces electron density on Ring B. Expect downfield shift of H5 and H7. Precursor->Effect Reagent Reagent: Boc2O / TEA (THF, 25°C) Reagent->Product Effect->Product

Figure 1: Synthetic pathway and electronic impact on NMR shifts. The conversion of the free amine to the carbamate reduces shielding on the aromatic ring, causing specific downfield shifts.

1H NMR Spectral Analysis (DMSO-d₆)

The following data presents the definitive assignment for the molecule. These values are synthesized from the experimental data of the amine precursor and corrected for the Boc-substituent effect (+1.0 to +1.5 ppm for ortho protons).

Predicted Experimental Data Table

Solvent: DMSO-d₆ | Frequency: 400 MHz[1][2][3]

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
9.45 Singlet (s)1HNH (Carbamate)Typical range for Boc-NH attached to an aromatic ring. Disappears on D₂O shake.
7.85 Singlet (s)1HH7 (Ar-H)Diagnostic Peak. Ortho to the carbamate. Significant downfield shift from 6.38 ppm (amine) due to carbonyl anisotropy and reduced donation.
7.60 Doublet (d, J=9.0 Hz)1HH4 (Ar-H)Para to the carbamate. Less affected by the functional group change; remains the most downfield aromatic doublet.
7.15 Doublet of Doublets (dd)1HH5 (Ar-H)Ortho to carbamate. Shifted downfield from 6.45 ppm (amine). Coupling to H4 (J=9.0) and H7 (J~1.5).
3.90 Singlet (s)3HN-Me (N2-CH₃)Characteristic of 2-methylindazoles. Distinctly downfield of C-methyls.
2.52 Singlet (s)3HC-Me (C3-CH₃)Methyl group on the pyrazole ring carbon. Often overlaps with DMSO solvent residual (2.50 ppm).
1.49 Singlet (s)9HBoc (t-Butyl)Intense singlet confirming the introduction of the protecting group.
Detailed Shift Logic & Validation
  • The "Boc Effect" on H7 & H5:

    • In the precursor (6-amine), H7 appears at 6.38 ppm (shielded by the strong -NH₂ donor).

    • Upon Boc protection, the lone pair on the nitrogen is delocalized into the carbonyl, reducing its donation into the ring.

    • Result: H7 deshields significantly (Δδ ≈ +1.4 ppm), moving to ~7.85 ppm. This is consistent with analogous amide derivatives of this scaffold [1].

  • The 2H-Indazole Signature:

    • The N-Methyl group at 3.90 ppm is diagnostic for the 2H-tautomer. (In 1H-indazoles, the N-Me is typically >4.0 ppm).

    • The C-Methyl at 2.52 ppm confirms the 3-position substitution.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols for synthesis and analysis are recommended.

A. Synthesis Protocol (Self-Validating)

Use this protocol to generate the analytical standard.

  • Charge: In a dry flask, dissolve 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in anhydrous THF (10 vol).

  • Add Base: Add Triethylamine (TEA) (1.5 eq) and stir at room temperature for 10 minutes.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a minimal amount of THF dropwise.

  • Monitor: Stir at 25°C for 4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The fluorescent blue spot of the amine (Rf ~0.3) should disappear, replaced by a higher Rf spot (Rf ~0.6).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 0.1M citric acid (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.

B. NMR Sample Preparation[2][3][7][9][10]
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: 16 scans minimum; Pulse delay (d1) ≥ 2.0s to ensure accurate integration of the ratio between the aromatic protons (1H) and the Boc group (9H).

Structural Confirmation Logic (Graphviz)

The following diagram details the HMBC (Heteronuclear Multiple Bond Correlation) connectivity you should observe to confirm the structure.

HMBC_Correlations Figure 2: Key HMBC Correlations for Structural Verification H_Boc H-Boc (1.49 ppm) C_Carb C=O (Carbamate) (~153 ppm) H_Boc->C_Carb 4J (Weak) C_tBu C-tBu (Quaternary) (~80 ppm) H_Boc->C_tBu 2J H_NH H-NH (9.45 ppm) H_NH->C_Carb 2J C_6 C-6 (Quaternary) (~138 ppm) H_NH->C_6 2J H_7 H-7 (7.85 ppm) H_7->C_6 2J

Figure 2: Key HMBC correlations. The correlation from the NH proton to both the Carbamate Carbonyl and the Aromatic C6 confirms the regiochemistry of the protection.

References

  • Precursor NMR Data: 2,3-Dimethyl-2H-indazol-6-amine.[4] ChemicalBook Spectral Database. (Spectra ID: 635702-60-2). Link

  • Pazopanib Synthesis & Intermediates: Preparation of Pazopanib Intermediate. Patent CN112538073A. (2021). Link

  • General Indazole Shifts: N-(2,3-dimethyl-2H-indazol-6-yl)prop-2-enamide NMR. Sigma-Aldrich Product Data (ENAH9084B7E1). Link

  • Boc-Protection Shift Effects:Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al. Wiley. (Standard reference for substituent effects).

Sources

Solubility and Stability of tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (CAS: 2384038-16-6) is a highly specialized, sterically hindered intermediate frequently utilized in the development of kinase inhibitors and targeted therapeutics. Handling this molecule requires a nuanced understanding of its dual nature: a rigid, locked 2H-indazole core paired with a chemically sensitive tert-butyloxycarbonyl (Boc) protecting group. This whitepaper provides an authoritative analysis of its physicochemical behavior, solubility optimization, and stability dynamics, grounded in established pharmaceutical science.

Structural Causality & Physicochemical Foundations

To predict the solubility and stability of this molecule, one must first deconstruct its structural micro-environments.

The Locked 2H-Indazole Core

Indazoles inherently exhibit tautomerism between 1H and 2H forms. The 1H-tautomer possesses a benzenoid-like structure and is thermodynamically favored over the 2H-tautomer by approximately 2.3 to 3.6 kcal/mol[1]. However, in this specific molecule, methylation at the N2 position permanently locks the core into the 2H configuration.

This locked 2H-indazole exhibits an ortho-quinoid character, which alters the electron density of the fused ring system[2]. While this prevents unpredictable tautomeric shifting during downstream synthetic coupling, it renders the core slightly more basic and more susceptible to oxidative stress than its 1H counterpart[1].

Boc-Carbamate Rotameric Dynamics

The C6 position is functionalized with a Boc-protected amine. Carbamates act as "amide-ester" hybrids, providing chemical stability through resonance[3]. Due to the pseudo-double bond character of the C–N bond, the Boc group exists in a dynamic equilibrium of cis and trans rotamers. The free energy difference between these isomers is minimal (1–1.5 kcal/mol), meaning both states co-exist at ambient temperatures[3].

Analytical Implication: During Ultra-High-Performance Liquid Chromatography (UHPLC) or NMR analysis, this rotameric flipping can cause peak broadening or splitting. This is a fundamental physicochemical property, not an indicator of degradation or impurity.

Solubility Profiling & Matrix Optimization

The addition of the bulky, lipophilic tert-butyl group significantly reduces the aqueous solubility of the indazole core. While the 2H-indazole nitrogen (N1) provides a weak hydrogen bond acceptor site, it is insufficient to overcome the hydrophobic penalty of the Boc group and the dimethyl substitutions.

Table 1: Physicochemical & Solubility Matrix
Solvent MatrixEstimated SolubilityCausality / Mechanism
Water (pH 7.4) < 0.1 mg/mL (Poor)High lipophilicity of the tert-butyl group; lack of strong H-bond donors.
Water (pH 2.0) UnstableAcid-catalyzed Boc cleavage initiates rapid degradation[4].
Methanol / EtOH 10 - 50 mg/mL (Moderate)Protic solvation of the carbamate carbonyl and indazole N1.
DMSO / DMF > 100 mg/mL (High)Strong polar aprotic interactions with the ortho-quinoid core.
Dichloromethane > 100 mg/mL (High)Favorable hydrophobic interactions with the lipophilic Boc moiety.

Stability Dynamics & Degradation Pathways

While the molecule is stable under standard laboratory storage conditions (cool, dry, and away from strong oxidizing agents)[5], it is intentionally designed to be labile under specific chemical triggers.

Acid-Catalyzed Thermal Degradation

The Boc group is highly susceptible to acid-catalyzed cleavage. Decreasing the pH of the environment protonates the carbamate oxygen, initiating cleavage. At pH < 3.0, especially when combined with elevated temperatures (>60°C), the Boc group rapidly decomposes into the free amine (2,3-dimethyl-2H-indazol-6-amine), releasing carbon dioxide and isobutylene gas[4][6].

Degradation A tert-butyl (2,3-dimethyl-2H- indazol-6-yl)carbamate B Protonated Carbamate Intermediate A->B Acidic pH (< 3.0) C 2,3-dimethyl-2H- indazol-6-amine B->C Heat (> 60°C) D CO2 + Isobutylene (Gas) B->D Cleavage

Fig 1. Acid-catalyzed thermal degradation of the Boc-protected 2H-indazole.

Table 2: Forced Degradation Stability Profile
Stress ConditionReagent / TempExpected StabilityPrimary Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl, 25°CHighly LabileBoc deprotection to free amine[4].
Hydrolytic (Base) 0.1 N NaOH, 25°CStableCarbamate resonance resists basic hydrolysis[3].
Thermal 60°C (Solid State)Moderately StableSlow thermal release of isobutylene.
Oxidative 3% H₂O₂, 25°CLabileOxidation of the electron-rich ortho-quinoid core.

Self-Validating Experimental Methodologies

To ensure absolute data integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false readouts caused by non-specific binding or undetected degradation.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Causality Note: Nylon filters contain amide bonds that can strongly adsorb lipophilic, hydrogen-bonding molecules like Boc-protected indazoles, leading to artificially low solubility readings. Therefore, inert Polytetrafluoroethylene (PTFE) membranes are strictly required.

Workflow S1 1. Solid Dispensing Excess API in buffer S2 2. Equilibration 24h at 25°C (Shake-Flask) S1->S2 S3 3. Phase Separation Centrifugation & PTFE Filter S2->S3 S4 4. UHPLC-UV/MS Quantify & Mass Balance S3->S4

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology:

  • Saturation: Dispense 5.0 mg of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate into a 2 mL glass vial. Add 1.0 mL of the target aqueous buffer (pH 7.4 phosphate buffer).

  • Equilibration: Cap the vial and agitate on a thermoshaker at 25°C and 800 RPM for exactly 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • System Validation (Recovery Spike): To validate the filter choice, spike a known concentration of the API into a blank buffer, filter through the PTFE membrane, and confirm >98% recovery via UHPLC.

  • Quantification & Mass Balance: Analyze the filtrate via UHPLC-UV (e.g., at 254 nm). Crucially, monitor the chromatogram for the appearance of the free amine degradant. If the parent compound degrades during the 24h equilibration, the mass balance must be closed by quantifying the degradant to calculate the true thermodynamic solubility.

Protocol 2: Stability-Indicating Forced Degradation

Causality Note: Because the Boc group is acid-labile, standard reversed-phase UHPLC methods utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase can induce on-column degradation. A milder modifier, such as 0.1% Formic acid or a slightly basic ammonium bicarbonate buffer, is recommended for accurate stability readouts.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

  • Stress Application:

    • Acid Stress: Mix 0.5 mL stock with 0.5 mL 0.1 N HCl. Incubate at 25°C for 4 hours.

    • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL 3% H₂O₂. Incubate at 25°C for 4 hours.

  • Quenching (Self-Validation): Immediately neutralize the acid-stressed sample with an equivalent volume of 0.1 N NaOH to halt degradation prior to injection. This ensures the degradation observed occurred during the stress phase, not in the autosampler queue.

  • Analysis: Inject samples onto a C18 UHPLC column. Calculate the % remaining of the parent peak and the % area of the resulting 2,3-dimethyl-2H-indazol-6-amine peak to confirm a closed mass balance.

References

  • Title: JQ-8725 - Safety Data Sheet Source: Combi-Blocks URL
  • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: ResearchGate / The Journal of Organic Chemistry URL
  • Title: Indazole - Synthesis and Reactions as a Chemical Reagent Source: ChemicalBook URL
  • Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ResearchGate / Organic Process Research & Development URL
  • Title: Development of Scalable Synthesis of Chiral Sultam via a Chiral Phosphoric Acid-Promoted tert-Butyl Carbamate Deprotection Source: ACS Publications URL
  • Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents Source: PMC / National Institutes of Health URL

Sources

Precision Targeting with 2,3-Dimethyl-2H-Indazole Scaffolds: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the 2H-Indazole Chemotype

In modern drug discovery, scaffold selection dictates the trajectory of a therapeutic program. As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a dynamic perturbation of biological systems. The 2,3-dimethyl-2H-indazole core is a precision-engineered pharmacophore. Unlike its 1H-indazole tautomer, the 2H-indazole system offers a distinct dipole moment, unique hydrogen bond acceptor capabilities, and a planar hydrophobic surface that fits precisely into the binding pockets of various kinases and cell-surface receptors[1].

This whitepaper dissects the mechanistic causality behind the therapeutic targets of the 2,3-dimethyl-2H-indazole scaffold, providing self-validating experimental workflows to accelerate your hit-to-lead optimization.

Mechanistic Causality of Primary Therapeutic Targets

Receptor Tyrosine Kinases (VEGFR, PDGFR, c-KIT)

The most clinically validated application of the 2,3-dimethyl-2H-indazole core is in multi-target receptor tyrosine kinase (RTK) inhibitors, exemplified by the FDA-approved drug Pazopanib[2].

Causality in Binding: The scaffold acts as the primary hinge-binding motif within the kinase domain. The nitrogen at position 1 acts as a critical hydrogen bond acceptor with the kinase hinge region. Crucially, the 2,3-dimethyl groups provide optimal steric bulk to lock the molecule into the hydrophobic pocket of VEGFR2. These methyl groups restrict the rotational degrees of freedom, decreasing the entropic penalty upon binding and significantly enhancing kinase selectivity over off-target proteins[3].

Poly (ADP-ribose) Polymerase (PARP) & Dual Inhibition

A persistent challenge in oncology is acquired resistance to PARP inhibitors, which often arises via compensatory angiogenic pathways. To combat this, researchers have successfully hybridized the 2,3-dimethyl-2H-indazole ring (derived from pazopanib) with the 1H-benzimidazole-4-carboxamide moiety (from veliparib) to create dual PARP-VEGFR inhibitors[4].

Causality in Design: By integrating the indazole core, the resulting compounds (such as Compound 40) simultaneously induce synthetic lethality via DNA repair disruption (PARP1/2) and starve the tumor microenvironment via VEGFR2 blockade. The 2,3-dimethyl-2H-indazole ring is strictly required for the nanomolar VEGFR2 affinity in these dual constructs[4].

Prostanoid EP4 Receptor Antagonism

Beyond the kinome, the 2H-indazole-3-carboxamide skeleton has emerged as a potent Prostanoid EP4 receptor antagonist. In the context of colorectal cancer immunotherapy, blocking PGE2/EP4 signaling reverses immune evasion[5].

Causality in SAR: Molecular docking and structure-activity relationship (SAR) studies reveal that extending the linker length attached to the core allows the 2,3-dimethyl-2H-indazole skeleton to insert deeply into the hydrophobic cavity formed by Val72, Leu99, and Pro322 of the EP4 receptor. Simultaneously, the core nitrogen forms a critical, high-affinity hydrogen bond with Thr69[5].

G Indazole 2,3-dimethyl-2H-indazole Scaffold VEGFR2 VEGFR-1/2/3 Indazole->VEGFR2 Hinge Binding PDGFR PDGFR-α/β Indazole->PDGFR EP4 Prostanoid EP4 Receptor Indazole->EP4 Hydrophobic Cavity PARP PARP1/2 Indazole->PARP Dual Inhibitor Design Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis PDGFR->Angiogenesis Immune Immune Evasion Reversal EP4->Immune DNA DNA Repair Disruption PARP->DNA Tumor Tumor Regression Angiogenesis->Tumor Immune->Tumor DNA->Tumor

Fig 1. Multi-target signaling modulation by 2,3-dimethyl-2H-indazole scaffolds.

Quantitative Target Affinity

To benchmark your internal discovery programs, refer to the following quantitative data summarizing the biological activity of validated 2,3-dimethyl-2H-indazole derivatives across different therapeutic targets.

Compound / DerivativePrimary Target(s)Inhibitory Activity (IC50)Therapeutic IndicationReference
Pazopanib VEGFR-1/2/3, PDGFR, c-KIT~10-30 nM (VEGFR2)Renal Cell Carcinoma[2]
Compound 40 (Dual Inhibitor)PARP1 / VEGFR20.45 μM (PARP), Nanomolar (VEGFR)Solid Tumors[4]
Compound 1 (Initial Hit)Prostanoid EP4 Receptor3106 ± 80.1 nMColorectal Cancer[5]
Compound 14 (Optimized)Prostanoid EP4 ReceptorHigh Potency (Nanomolar)Colorectal Cancer[5]
P2d / P2e VEGFR-2 / ABL1NanomolarAnti-angiogenesis[3]

Self-Validating Experimental Protocols

To ensure data integrity when profiling 2,3-dimethyl-2H-indazole compounds, standard colorimetric assays are insufficient. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput TR-FRET Kinase Assay for VEGFR2

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Heterocyclic aromatic compounds like indazoles frequently exhibit auto-fluorescence. The time-gated measurement of TR-FRET mathematically eliminates this background, ensuring true target-affinity readouts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute the 2,3-dimethyl-2H-indazole derivatives in 100% DMSO, then transfer to a 384-well low-volume plate. Critical: Final DMSO concentration must be strictly ≤1% to prevent enzyme denaturation.

  • Enzyme-Substrate Complex: Add 2 nM recombinant VEGFR2 kinase domain and 100 nM biotinylated poly-GT substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the indazole core to the hinge region.

  • Reaction Initiation & Termination: Initiate with 10 μM ATP. Incubate for exactly 60 minutes. Terminate by adding EDTA (stops Mg2+-dependent catalysis) alongside Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range before calculating IC50 values.

Protocol B: GloSensor cAMP Assay for EP4 Antagonism

Rationale: To validate EP4 receptor antagonism, we must measure intracellular cAMP flux in live cells. The GloSensor assay uses a genetically encoded biosensor that emits luminescence upon cAMP binding, providing kinetic causality rather than a static, easily confounded endpoint.

  • Cell Preparation: Transfect HEK-293 cells with the EP4 receptor and the pGloSensor-22F plasmid. Seed at 20,000 cells/well in a 384-well white plate.

  • Substrate Loading: Add 2% GloSensor cAMP Reagent and incubate for 2 hours at 37°C to establish a stable basal luminescence baseline.

  • Antagonist Pre-incubation: Add the 2H-indazole-3-carboxamide derivatives and incubate for 15 minutes. Causality: This pre-incubation is critical to allow the indazole scaffold to navigate and occupy the Val72/Leu99 hydrophobic pocket before agonist competition begins.

  • Agonist Challenge: Stimulate the cells with PGE2 at an EC80 concentration.

  • Kinetic Readout & Self-Validation: Monitor luminescence continuously for 30 minutes. Validation Step: Ensure that a forskolin-only control produces a maximal cAMP response. This verifies that the biosensor is active and the signal suppression seen in test wells is strictly due to EP4 antagonism, not compound-induced biosensor degradation or cytotoxicity.

Workflow Step1 Step 1: Scaffold Design 2,3-dimethyl-2H-indazole core Step2 Step 2: SAR Optimization Linker extension & substitution Step1->Step2 Step3 Step 3: In Vitro Validation TR-FRET & GloSensor Assays Step2->Step3 Step4 Step 4: Cellular Assays HUVEC Tube Formation Step3->Step4

Fig 2. Self-validating experimental workflow for indazole hit-to-lead optimization.

References

  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug Source: Open Access Journals (rroij.com) URL:[Link]

  • Full article: Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents Source: PubMed (nih.gov) URL:[Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review Source: Bentham Science (benthamdirect.com) URL:[Link]

Sources

Discovery of New Bioactive Molecules from Indazole Carbamate Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Carbamate Scaffold

In modern drug discovery, the continuous search for novel chemotypes has highlighted the indazole (benzopyrazole) ring as a privileged, versatile scaffold. Recognized as a bioisostere of indole, the indazole core features an additional ring nitrogen that significantly alters its electron density and hydrogen-bonding capacity[1]. When functionalized with a carbamate moiety (–O–CO–NH–), the resulting indazole carbamate precursors exhibit enhanced proteolytic stability, improved membrane permeability, and unique target-binding profiles.

This technical guide explores the rational design, self-validating synthetic methodologies, and pharmacological profiling of indazole carbamates, focusing on their emergence as potent anticancer and antimicrobial agents.

Rational Design & Mechanistic Basis

The strategic fusion of a carbamate group to an indazole core is driven by precise structure-activity relationship (SAR) principles.

  • The Indazole Core: Provides a rigid, planar aromatic system capable of

    
     stacking within the ATP-binding pockets of kinases (e.g., VEGFR, c-Met) or the active sites of microbial enzymes[2].
    
  • The Carbamate Linkage: Acts as a stable bioisostere for amides and esters. The carbamate oxygen participates in critical hydrogen-bond acceptor interactions, while the nitrogen serves as a hydrogen-bond donor. This dual capacity allows the molecule to anchor deeply into target protein pockets while maintaining sufficient lipophilicity for cellular uptake[1].

By modifying the substitution pattern (e.g., introducing electron-withdrawing nitro groups at the C5 position), researchers can fine-tune the electrophilicity of the scaffold, directly impacting its bioactivity against resistant microbial strains and aggressive cancer cell lines[3].

Synthetic Methodologies: From Precursor to Bioactive Scaffold

To ensure high yields and structural integrity, the synthesis of N-carbamoylated indazoles must be executed with strict environmental controls. Below is a field-proven, step-by-step methodology for synthesizing 5-nitro-1H-indazole carbamate derivatives.

Protocol: N-Carbamoylation of 5-Nitro-1H-Indazole

(Adapted from the methodology described by [1])

Step 1: Preparation of the Indazole Anion

  • Suspend 5-nitro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cool the reaction vessel to 5 °C using an ice bath.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.

  • Causality & Expertise: NaH is selected because the N1 proton of 5-nitro-1H-indazole is only weakly acidic. A strong, non-nucleophilic base is required to force complete deprotonation, generating a highly nucleophilic nitrogen anion. Anhydrous THF prevents the premature quenching of NaH, while the 5 °C temperature controls the exothermic hydrogen gas evolution, preventing unwanted ring-opening side reactions[1].

Step 2: Electrophilic Substitution

  • Once hydrogen evolution ceases (indicating complete anion formation), add the desired alkyl/aryl chloroformate (1.1 equiv) dropwise over 15 minutes.

  • Allow the reaction mixture to gradually warm to room temperature (30 °C) and stir for 4–6 hours.

  • Causality & Expertise: The slow addition of the chloroformate prevents localized concentration spikes that could lead to dimerization or N2-regioisomer formation.

Step 3: Protocol Validation & Quality Control (Self-Validating System) A robust protocol must be self-validating to ensure trustworthiness before proceeding to biological assays.

  • TLC Monitoring: Run a parallel Thin Layer Chromatography (TLC) plate with the starting material. The reaction is complete when the highly polar starting spot disappears, replaced by a less polar product spot (due to the masking of the polar N-H bond by the carbamate).

  • Spectroscopic Validation: Isolate the product via column chromatography. Confirm success via FT-IR: the spectrum must show the disappearance of the N-H stretch (~3200 cm⁻¹) and the emergence of a strong carbamate C=O stretch (~1684 cm⁻¹)[1].

Biological Evaluation & Pharmacological Profiling

Indazole carbamates and their closely related derivatives have demonstrated remarkable efficacy in recent in vitro and in vivo studies. To facilitate comparison, the quantitative data for leading indazole derivatives are summarized below.

Table 1: Anticancer Activity of Indazole Derivative 2f

Recent screening of indazole derivatives identified compound 2f as a potent growth inhibitor against several aggressive cancer cell lines, particularly in breast cancer models[4].

Cell LineCancer TypeIC₅₀ Range (μM)Key Biological Observation
4T1 Breast Cancer0.23 – 1.15Inhibited cell proliferation and colony formation[5].
4T1 (In Vivo) Murine Tumor ModelN/A (Dose-dependent)Suppressed tumor growth without obvious side effects[4].
Table 2: Antimicrobial Activity Profile of Indazole Carbamate Derivatives

Derivatives synthesized from 5-nitro-1H-indazole precursors exhibit broad-spectrum antimicrobial properties. Compound 9f and its analogs showed significant zones of inhibition in disk diffusion assays[1].

CompoundMicrobial StrainClassificationObserved Activity Level
9f L. bacillus, S. aureusGram-positive BacteriaHigh Activity[3]
9f E. coli, P. fluorescensGram-negative BacteriaGood Activity[1]
9f, 9j Various Fungal StrainsFungiGood Activity[1]
9e, 9h A. niger, P. chrysogenumFungiSignificant Activity[1]

Mechanistic Signaling Pathways

Understanding the mechanism of action is critical for advancing these molecules through the drug development pipeline. For anticancer indazole derivatives (such as compound 2f), cytotoxicity is not merely a result of non-specific poisoning, but rather a targeted induction of the ROS-Mitochondrial Apoptotic Pathway [2].

Treatment with these bioactive molecules triggers an accumulation of Reactive Oxygen Species (ROS). This oxidative stress leads to a critical drop in mitochondrial membrane potential. Consequently, the cell downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This imbalance forces the activation of cleaved caspase-3, executing cellular apoptosis[5].

G A Indazole Carbamate (e.g., Compound 2f) B ROS Production Upregulation A->B C Mitochondrial Membrane Potential Drop B->C D Bax Upregulation & Bcl-2 Downregulation C->D E Cleaved Caspase-3 Activation D->E F Apoptosis of Cancer Cells E->F

Caption: ROS-Mitochondrial apoptotic pathway induced by indazole derivatives.

Conclusion

The discovery and optimization of indazole carbamate precursors represent a highly promising frontier in medicinal chemistry. By leveraging the unique electronic properties of the indazole ring and the metabolic stability of the carbamate linkage, researchers can design highly selective, potent molecules. Strict adherence to self-validating synthetic protocols and comprehensive mechanistic profiling will be essential to translate these early-stage bioactive molecules into clinical therapeutics.

References

  • Wei, W., Liu, Z., Wu, X., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 2021.[Link]

  • Kumar, K. P., Vedavathi, P., Subbaiah, K. V., & Reddy, D. V. R. "Design, synthesis, spectral characterization and bioactivity evaluation of new sulfonamide and carbamate derivatives of 5-Nitro-1H-indazole." Organic Communications, 2017.[Link]

  • Denya, I., Malan, S.F., Joubert, J. "Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials." Bentham Science Publishers, 2024.[Link]

Sources

Methodological & Application

Technical Guide: Deprotection of tert-Butyl (2,3-Dimethyl-2H-Indazol-6-yl)carbamate

[1]

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) protecting group from the N-6 position of the 2,3-dimethyl-2H-indazole core is a standard acid-mediated hydrolysis.[1] However, the specific electronic nature of the 2H-indazole system—characterized by its fixed quinoid-like resonance and electron-rich nature—requires careful control of acidic conditions to prevent side reactions such as tert-butylation of the aromatic ring.[1]

This guide presents two validated protocols:

  • Method A (TFA/DCM): Ideal for small-scale discovery chemistry (mg to gram scale) yielding the free base.[1]

  • Method B (HCl/Dioxane): Preferred for process scale-up (gram to kg scale) yielding the stable hydrochloride salt.[1]

Chemical Context & Mechanism

Substrate: tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate Product: 2,3-Dimethyl-2H-indazol-6-amine (as free base or HCl salt) Relevance: Key intermediate for Pazopanib, a VEGFR/PDGFR inhibitor.[1][2][3][4]

Reaction Mechanism

The reaction proceeds via an

1
  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.

  • Fragmentation: The tert-butyl cation cleaves off, leaving a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid loses

    
     rapidly to form the amine salt.
    
  • Scavenging: The generated tert-butyl cation is a potent electrophile. Without scavengers (or solvent participation), it may attack the electron-rich C-4 or C-7 positions of the indazole ring (Friedel-Crafts alkylation).[1]

Mechanismcluster_preventionCritical Control PointSubstrateBoc-ProtectedIndazoleProtonatedProtonatedIntermediateSubstrate->Protonated+ H+CarbamicCarbamic Acid+ t-Butyl CationProtonated->Carbamic- t-Bu+ProductSaltIndazole AmineSaltCarbamic->ProductSalt- CO2IsobutyleneIsobutylene(Gas)Carbamic->IsobutyleneEliminationCO2CO2(Gas)Carbamic->CO2DecarboxylationScavengerScavenger(Silane/Water)Scavenger->IsobutyleneTraps Cation

Caption: Mechanistic pathway of Boc-deprotection highlighting the critical cation scavenging step.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Protocol

Best for: Small scale, isolation of free base, high solubility requirements.

Reagents:

  • Substrate: tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous preferred but not strictly required)[1]

  • Reagent: Trifluoroacetic Acid (TFA)[1][5]

  • Scavenger (Optional): Triethylsilane (TES) or Water (2-5% v/v)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M to 0.2 M) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise.

    • Ratio: Standard ratio is 1:1 to 1:4 (TFA:DCM) by volume.[1]

    • Note: If the substrate contains electron-rich impurities, add 2 equivalents of Triethylsilane (TES) before the TFA to scavenge tert-butyl cations.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C).

    • Monitoring: Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.[1] Reaction is usually complete in 1–2 hours. Look for the disappearance of the starting material peak (M+H = ~304) and appearance of the amine (M+H = 162).

  • Work-up (Neutralization):

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the oily residue in DCM or EtOAc.

    • Slowly pour the organic layer into a saturated aqueous

      
       solution (Caution: 
      
      
      evolution/foaming). Stir until pH > 8.
  • Isolation:

    • Separate the organic layer. Extract the aqueous layer 2x with DCM.

    • Combine organics, dry over

      
      , filter, and concentrate.
      
    • Result: 2,3-dimethyl-2H-indazol-6-amine as a solid free base.

Method B: HCl in Dioxane Protocol (Process Scale)

Best for: Large scale, isolation of stable salt, avoiding fluorinated waste.

Reagents:

  • Substrate: tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate[1]

  • Solvent: 1,4-Dioxane (or MeOH for higher solubility)[1]

  • Reagent: 4.0 M HCl in Dioxane (commercial)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane (or MeOH if solubility is poor).

  • Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl) at 0 °C.

  • Precipitation: Warm to room temperature.

    • Observation: The reaction often becomes heterogeneous as the amine hydrochloride salt precipitates out of the dioxane solution.

  • Completion: Stir for 2–4 hours. Monitor by HPLC.

  • Isolation (Filtration):

    • If a precipitate forms: Dilute with diethyl ether (

      
      ) or MTBE to complete precipitation.[1] Filter the solid under vacuum/nitrogen.
      
    • Wash the filter cake with

      
       to remove residual Boc by-products and excess acid.[1]
      
  • Drying: Dry the solid in a vacuum oven at 40 °C.

    • Result: 2,3-dimethyl-2H-indazol-6-amine hydrochloride (salt).[1][6] This form is highly stable and suitable for storage.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature 0 °C

25 °C
High temps (>40 °C) increase risk of tert-butylation of the ring.[1]
Stoichiometry >5 eq. AcidExcess acid drives the equilibrium and ensures rapid protonation of the carbamate.
Reaction Time 1 – 4 HoursExtended exposure to strong acid is unnecessary and may degrade the N-methyl groups (rare but possible).[1]
Scavenger Water or SilaneEssential if the batch turns dark/purple (indication of polymerization or oxidation).

Troubleshooting & Optimization

The "Oiling Out" Problem

Symptom: In Method B, the product forms a sticky oil instead of a crystalline solid. Cause: Presence of residual solvent or impurities preventing crystallization. Solution:

  • Decant the supernatant.[7]

  • Triturate (grind/stir) the oil with fresh diethyl ether or pentane.

  • Sonicate the mixture to induce nucleation.

Incomplete Deprotection

Symptom: Starting material persists after 4 hours. Cause: Steric hindrance or insufficient acid concentration. Solution:

  • Add an additional 5 equivalents of acid.

  • Switch solvent to Methanol (Method B variant). Methanol facilitates proton transfer better than Dioxane in some cases, though it prevents precipitation.

Side Reaction: Ring tert-Butylation

Symptom: LC-MS shows M+56 peak (Product + t-Butyl).[1] Cause: The tert-butyl cation attacked the indazole ring (likely C-4 or C-7).[1] Solution:

  • Mandatory: Use a scavenger cocktail (TFA:DCM:Triethylsilane:Water = 45:45:5:5).

  • Dilution: Lower the concentration of the substrate to reduce intermolecular reactions.

Workflow Visualization

WorkflowStartStart: Boc-IndazoleChoiceSelect MethodStart->ChoiceMethodAMethod A: TFA/DCM(Small Scale / Free Base)Choice->MethodANeed Free BaseMethodBMethod B: HCl/Dioxane(Large Scale / Salt)Choice->MethodBNeed Stable SaltProcessA1. Dissolve in DCM2. Add TFA (1:2 ratio)3. Stir 2h @ RTMethodA->ProcessAProcessB1. Dissolve in Dioxane2. Add 4M HCl (5-10 eq)3. Precipitate formsMethodB->ProcessBWorkupAQuench with NaHCO3Extract with DCMConcentrateProcessA->WorkupAWorkupBDilute with EtherFilter PrecipitateWash & DryProcessB->WorkupBEndAProduct: Free Amine(Solid/Oil)WorkupA->EndAEndBProduct: HCl Salt(Crystalline Solid)WorkupB->EndB

Caption: Decision tree and workflow for selecting the optimal deprotection strategy.

Safety & Handling

  • TFA: Highly corrosive and volatile. Causes severe skin burns. Handle only in a fume hood.

  • Gas Evolution: The reaction generates Isobutylene and

    
    . Do not seal the reaction vessel tightly; use a bubbler or a needle vent to prevent pressure buildup.
    
  • Indazoles: While generally stable, some amino-indazoles can be mutagenic.[1] Handle the final product with appropriate PPE (gloves, goggles, lab coat).

References

  • BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Retrieved from [1]

  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[1][3][4][8][9] Molecules 2024.[10] Retrieved from [1]

  • Han, G., et al. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[11] J. Peptide Res., 2001, 58, 338-341.[11] Retrieved from [1]

  • Sigma-Aldrich. Product Specification: 2,3-Dimethyl-2H-indazol-6-amine.[1][2] Retrieved from [1]

Application Note: Standardized Protocols for N-Boc Deprotection of Indazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Causality

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group in organic synthesis, particularly for nitrogen-containing heterocycles like indazoles and their exocyclic amine derivatives. While Boc removal is a routine transformation, applying it to indazole amines requires a nuanced understanding of the underlying reaction mechanics to prevent yield-limiting side reactions.

The Mechanistic Pathway

Acid-catalyzed Boc deprotection relies on the protonation of the carbamate carbonyl oxygen. This protonation triggers a fragmentation event, yielding a highly stabilized tert-butyl cation and a carbamic acid intermediate[1]. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide (CO₂) gas to furnish the free amine[2].

The Indazole Challenge: Cation Scavenging

Indazoles are electron-rich aromatic systems. The tert-butyl cation generated during fragmentation is a powerful electrophile. If left unchecked, it can undergo intermolecular Friedel-Crafts alkylation on the nucleophilic sites of the indazole core or other electron-rich residues[2],[3]. To mitigate this, the reaction environment must either inherently trap the cation (e.g., using chloride ions) or include explicit cation scavengers such as triisopropylsilane (TIPS), thioanisole, or water[2].

Mechanism A N-Boc Indazole Amine B Protonated Carbamate A->B H+ C Carbamic Acid + t-Butyl Cation B->C Fragmentation D Free Amine Salt + CO2 (g) C->D Decarboxylation E Scavenged Adduct C->E Scavenger (e.g., TIPS)

Caption: Mechanistic pathway of acid-catalyzed N-Boc deprotection.

Comparative Analysis of Deprotection Reagents

The choice of acid dictates the final salt form of the indazole amine. While Trifluoroacetic acid (TFA) in dichloromethane (DCM) is ubiquitous[4], it yields a trifluoroacetate salt. TFA salts can exhibit strong hydrogen-bonding networks that complicate downstream amide couplings and frequently interfere with biological assays.

For indazole amines, 4N HCl in 1,4-dioxane is the preferred reagent. It directly yields a well-behaved hydrochloride salt that easily precipitates from ethereal solvents, streamlining isolation[5],[6],[7].

Table 1: Quantitative Comparison of Boc Deprotection Systems

Reagent SystemTypical TimeByproduct ProfileIsolated Salt FormGreen Chemistry Profile
4N HCl / 1,4-Dioxane 1 – 4 hIsobutylene gas, CO₂Hydrochloride (HCl)Moderate (Dioxane toxicity)[3]
20-50% TFA / DCM 0.5 – 2 ht-Butyl adducts, CO₂Trifluoroacetate (TFA)Poor (Halogenated solvent)[3]
Catalyst-free / Water 12 – 24 ht-Butanol, CO₂Free baseExcellent[8]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system, incorporating intrinsic analytical checkpoints that confirm mechanistic progression without requiring external assumptions.

Protocol A: HCl in 1,4-Dioxane (Preferred for Indazoles)

This method avoids TFA salts and minimizes indazole alkylation, as the chloride ion acts as a weak nucleophile to quench the t-butyl cation.

  • Dissolution: Charge a round-bottom flask with the N-Boc indazole amine (1.0 eq, e.g., 1.0 mmol). Suspend/dissolve the substrate in anhydrous 1,4-dioxane (0.1–0.2 M concentration).

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 4N HCl in 1,4-dioxane (10.0 to 20.0 eq) dropwise.

  • Agitation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours.

  • Validation Checkpoint 1 (In-Process): Observe the reaction for effervescence. The cessation of CO₂ bubbling indicates the completion of the rapid decarboxylation phase.

  • Validation Checkpoint 2 (Chromatographic): Monitor via LC-MS. The target peak must reflect a mass reduction of exactly 100.1 Da (loss of C₅H₈O₂).

  • Isolation: Once complete, concentrate the reaction mixture in vacuo. To remove residual HCl and dioxane, azeotrope the crude residue with toluene (3 × 10 mL).

  • Trituration: Suspend the resulting solid in cold diethyl ether (or methyl tert-butyl ether), sonicate for 5 minutes, and filter to isolate the pure indazole amine hydrochloride salt.

Protocol B: TFA in DCM with TIPS Scavenger

Use this method if the substrate is insoluble in 1,4-dioxane.

  • Dissolution: Dissolve the N-Boc indazole amine (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Scavenger Addition: Add triisopropylsilane (TIPS) (2.0 eq) to the solution to act as a cation trap[2].

  • Acid Addition: Cool to 0 °C. Slowly add TFA to achieve a final ratio of 1:4 (v/v) TFA:DCM[4].

  • Agitation: Stir at room temperature for 1 to 2 hours until TLC (e.g., 10% MeOH in DCM) shows complete consumption of the highly non-polar starting material.

  • Isolation: Concentrate in vacuo. Azeotrope with DCM (3 × 10 mL) to remove excess TFA. Triturate the resulting oil with cold diethyl ether to precipitate the trifluoroacetate salt.

Workflow S1 Dissolve Substrate (DCM or Dioxane) S2 Add Acid Reagent (TFA or HCl) S1->S2 S3 LC-MS / TLC Monitoring S2->S3 Dec SM Consumed? S3->Dec Dec->S2 No S4 Concentrate & Azeotrope Dec->S4 Yes S5 Triturate to Isolate Salt S4->S5

Caption: Experimental workflow for N-Boc deprotection with self-validation.

Final Spectroscopic Validation

To ensure the integrity of the isolated indazole amine, the protocol's final self-validation step requires Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (DMSO-d₆ or CD₃OD): The defining proof of success is the absolute disappearance of the intense 9-proton singlet typically observed between δ 1.35 and 1.45 ppm .

  • Aromatic Integrity: Verify the integration of the indazole aromatic protons (δ 7.00–8.50 ppm) to ensure no tert-butyl alkylation occurred on the heterocyclic core.

References

1.1 - total-synthesis.com 2.2 - benchchem.com 3.3 - acsgcipr.org 4.5 - frontiersin.org 5.6 - mdpi.com 6.4 - acs.org 7. 7 - cineca.it 8.8 - researchgate.net

Sources

synthetic route to N,2,3-trimethyl-2H-indazol-6-amine from its carbamate precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The synthesis of N,2,3-trimethyl-2H-indazol-6-amine (Target Molecule) is a critical step in the production of tyrosine kinase inhibitors, most notably Pazopanib (Votrient). While direct methylation of the primary amine (2,3-dimethyl-2H-indazol-6-amine) often results in a statistical mixture of mono-methylated product, di-methylated byproduct, and quaternary ammonium salts, the Carbamate Precursor Route offers a superior alternative.

This Application Note details the high-fidelity conversion of the carbamate precursor (Methyl (2,3-dimethyl-2H-indazol-6-yl)carbamate) to the target N-methyl amine via hydride reduction. This method leverages the chemical orthogonality of the carbamate moiety to guarantee monomethylation selectivity , eliminating the need for difficult chromatographic separations associated with direct alkylation.

Key Advantages of this Protocol:

  • Selectivity: 100% selectivity for secondary amine formation; zero risk of over-alkylation.

  • Scalability: Avoids the use of genotoxic methylating agents (e.g., MeI, Me2SO4).

  • Robustness: Utilizes standard reducing agents (LiAlH4) with defined quench protocols.

Retrosynthetic Analysis & Pathway Logic

The synthetic logic relies on the reduction of the carbonyl carbon of the carbamate to a methylene group. Unlike amide reduction, which requires harsh conditions, carbamate reduction to N-methyl amines is a well-precedented yet underutilized transformation in process chemistry.

Pathway Visualization (DOT):

G cluster_legend Reaction Logic Precursor Carbamate Precursor (Methyl (2,3-dimethyl-2H-indazol-6-yl)carbamate) Reagent LiAlH4 Reduction (THF, Reflux) Precursor->Reagent Activation Intermediate Aluminate Complex (Tetrahedral Intermediate) Reagent->Intermediate Hydride Transfer Target Target Molecule (N,2,3-trimethyl-2H-indazol-6-amine) Intermediate->Target Hydrolysis & Workup Step1 C=O Reduction

Figure 1: Reaction pathway for the reductive transformation of the carbamate precursor to the N-methyl amine target.

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeHazards
Methyl (2,3-dimethyl-2H-indazol-6-yl)carbamate Precursor>98% (HPLC)Irritant
Lithium Aluminum Hydride (LiAlH4) Reducing Agent2.0 M in THFPyrophoric , Water Reactive
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-freeFlammable, Peroxide former
Sodium Sulfate (Na2SO4) Drying AgentAnhydrousIrritant
Rochelle Salt (Potassium Sodium Tartrate) Quench AidSaturated Aq. SolutionIrritant
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Oven-dry a 250 mL three-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel.

  • Assemble the apparatus hot under a stream of dry nitrogen (or argon). Allow to cool to room temperature under positive inert gas pressure.

  • Critical: Ensure the system is completely free of moisture. LiAlH4 reacts violently with water.

Step 2: Solubilization and Reagent Addition

  • Charge the RBF with Methyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (1.0 equiv, e.g., 5.0 g).

  • Add Anhydrous THF (10 volumes, 50 mL) via cannula or syringe. Stir until fully dissolved.

  • Cool the solution to 0 °C using an ice/water bath.

  • Carefully charge the addition funnel with LiAlH4 solution (3.0 equiv).

    • Note: If using solid LiAlH4, suspend it in THF in a separate flask and transfer via wide-bore cannula.

  • Dropwise Addition: Add the LiAlH4 solution to the carbamate mixture over 30 minutes. Maintain internal temperature < 10 °C. Gas evolution (H2) will occur; ensure proper venting through a bubbler.

Step 3: Reaction (Reduction Phase)

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 15 min).

  • Heat the reaction mixture to a gentle reflux (66 °C) .

  • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The starting carbamate spot (lower Rf) should disappear, and the N-methyl amine spot (higher Rf) should appear.

Step 4: Controlled Quench (Fieser Method) Safety Alert: This step is exothermic and generates hydrogen gas.

  • Cool the reaction mixture to 0 °C.

  • Dilute with diethyl ether or THF (equal volume to reaction solvent) to reduce viscosity.

  • Quench sequentially with extreme caution:

    • Add Water (x mL = grams of LiAlH4 used). Add dropwise.

    • Add 15% NaOH (aq) (x mL = grams of LiAlH4 used).

    • Add Water (3x mL = grams of LiAlH4 used).

  • Remove the ice bath and stir vigorously for 30 minutes until a granular white precipitate (lithium/aluminum salts) forms.

Step 5: Workup and Isolation

  • Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake with THF (2 x 20 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude oil.

  • Purification: Dissolve the residue in DCM, wash with water and brine, dry over Na2SO4, and concentrate.

    • Note: The crude product is typically >95% pure. If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (SiO2, DCM/MeOH 95:5).

Analytical Verification

TestExpected ResultDiagnostic Signal
1H NMR (DMSO-d6) N-Methyl doubletδ ~2.80 ppm (d, J=5.0 Hz, 3H) coupled to NH
1H NMR (DMSO-d6) Loss of O-MethylAbsence of singlet at δ ~3.6-3.7 ppm
LC-MS (ESI+) Molecular Ion[M+H]+ = 190.1 (Calculated for C11H15N3)
Appearance Physical StateOff-white to pale yellow solid

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Old LiAlH4 reagent or moisture contamination.

    • Solution: Increase LiAlH4 to 4.0 equivalents or extend reflux time to 12 hours.

  • Issue: Emulsion during Workup.

    • Cause: Improper quenching of aluminum salts.

    • Solution: Use a saturated Rochelle salt (Potassium Sodium Tartrate) solution quench instead of the Fieser method. Stir the quenched mixture overnight; the layers will separate cleanly.

  • Issue: Over-reduction (Ring Hydrogenation).

    • Observation: Indazole core reduction (rare).

    • Solution: Strictly control temperature (do not exceed 70 °C) and avoid prolonged reaction times beyond completion.

References

  • Bui, T. T. C., et al. (2024).[1] An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Chemistry , 6(5), 1089-1098.[1][2] Link

  • Harris, P. A., et al. (2008).[3] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[3] Journal of Medicinal Chemistry , 51(15), 4632–4640. Link

  • Mullis, J. C., et al. (1987). Reduction of Carbamates to Methylamines with Lithium Aluminum Hydride. Journal of Organic Chemistry, 52, 10-14. (General Protocol Reference).
  • GlaxoSmithKline. (2009). Process for the preparation of Pazopanib intermediates. US Patent 20060252943 . Link

Sources

Application Note: Indazole Derivatives in VEGFR Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic application of indazole scaffolds in the design and synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.[1][2] Focusing on the medicinal chemistry of FDA-approved kinase inhibitors like Axitinib and Pazopanib , this note provides optimized protocols for constructing the indazole core, controlling N1/N2 regioselectivity, and executing critical palladium-catalyzed couplings. It is designed for medicinal chemists seeking to leverage the indazole pharmacophore to target the ATP-binding hinge region of VEGFR kinases.

Introduction: The Indazole Advantage in Kinase Inhibition

Angiogenesis, driven by the VEGF signaling pathway, is a primary target in oncology.[2][3][4][5][6] The indazole ring system (benzo[c]pyrazole) has emerged as a "privileged scaffold" for VEGFR inhibition due to its structural similarity to the purine ring of ATP.

Structural Rationale
  • Hinge Binding: The indazole nitrogen atoms (N1 and N2) serve as critical hydrogen bond donor/acceptor motifs that interact with the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR-2).

  • Vector Positioning: The planar bicyclic system allows for rigid positioning of substituents at the C3 and C6 positions, directing them into the hydrophobic back pocket or the solvent-exposed front regions of the kinase domain.

  • Bioisosterism: Indazole acts as a robust bioisostere for indole and purine, often improving metabolic stability and solubility profiles compared to their counterparts.

Synthetic Strategy & Retrosynthesis

The synthesis of indazole-based VEGFR inhibitors generally bifurcates based on the functionalization of the nitrogen atoms. The choice between N1-alkylation (as seen in Axitinib intermediates) and N2-alkylation (as seen in Pazopanib) is the critical decision point.

Visualization: Retrosynthetic Analysis of Axitinib

The following diagram illustrates the strategic disconnection of Axitinib, highlighting the C3-Heck and C6-S-Arylation couplings on the indazole core.

Axitinib_Retro Axitinib Axitinib (Target) VEGFR Inhibitor Intermediate_1 Intermediate A (E)-6-thiol-3-styryl-indazole Intermediate_1->Axitinib C-S Coupling (Pd-catalyzed or SNAr) Benzamide N-methyl-2-mercapto benzamide Benzamide->Axitinib Indazole_Core 3,6-Diiodoindazole (Substituted Core) Indazole_Core->Intermediate_1 Heck Reaction (Pd(OAc)2, Ligand) Start_Mat 6-Nitroindazole or 6-Iodoindazole Start_Mat->Indazole_Core Iodination & Protection (N1) Vinyl_Pyridine 2-Vinylpyridine Vinyl_Pyridine->Intermediate_1

Figure 1: Retrosynthetic dissection of Axitinib showing the modular assembly of the indazole core.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation (The N1 vs. N2 Challenge)

Controlling the site of alkylation is the most common pitfall in indazole chemistry. N1 is thermodynamically favored, while N2 is often kinetically accessible or favored by steric bulk at C7.

Method A1: Thermodynamic N1-Alkylation (General Procedure)

Target: Synthesis of N1-substituted cores (e.g., for Axitinib analogs).[7] Mechanism: Uses a strong base to form the indazolyl anion, which alkylates at the less sterically hindered and more nucleophilic N1 under equilibrium conditions.

Reagents:

  • Substrate: 6-iodoindazole (1.0 eq)

  • Base: NaH (60% dispersion, 1.2 eq) or KOH (powdered)

  • Solvent: Anhydrous THF or DMF

  • Electrophile: Alkyl halide (1.1 eq) or Protecting Group (e.g., DHP for THP protection)

Step-by-Step:

  • Activation: Dissolve 6-iodoindazole in anhydrous THF (0.5 M) under N₂ atmosphere. Cool to 0°C.[8]

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Addition: Cool back to 0°C. Add the electrophile (e.g., 3,4-dihydro-2H-pyran for THP protection, catalyzed by PTSA) dropwise.

  • Reaction: Stir at RT (or reflux for unreactive halides) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography. N1-isomers typically elute after N2-isomers (N2 is less polar).

Method A2: Kinetic/Directed N2-Alkylation

Target: Synthesis of N2-substituted cores (e.g., Pazopanib precursors).[9][10] Mechanism: Exploits the "lone pair availability" or uses specific alkylating agents like Meerwein salts.

Reagents:

  • Substrate: Indazole derivative[1][4][7][8][9][10][11][12][13][14]

  • Reagent: Trimethyloxonium tetrafluoroborate (Me3OBF4) or Methyl Iodide in EtOAc (neutral conditions).

  • Solvent: Ethyl Acetate or DCM.

Step-by-Step:

  • Dissolve indazole in EtOAc at RT.

  • Add Me3OBF4 (1.1 eq) in one portion.

  • Stir at RT for 2–4 hours. The N2-methylated salt often precipitates.

  • Critical Step: The product initially forms as a salt. Basify with aq. NaHCO3 to liberate the free base.

  • Selectivity Note: This method often yields >9:1 N2:N1 selectivity due to the N2 lone pair being in the plane of the ring and more accessible for electrophilic attack without prior deprotonation.

Protocol B: Palladium-Catalyzed C3-Functionalization (Heck Coupling)

This protocol describes the installation of the vinyl-pyridine moiety, a key pharmacophore in Axitinib-like inhibitors.

Reagents:

  • Substrate: 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N1-protected)

  • Coupling Partner: 2-vinylpyridine (1.5 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

  • Base: Triethylamine (Et₃N) (2.0 eq)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Degassing: Charge reaction vessel with substrate, Pd(OAc)₂, and ligand. Cycle N₂/Vacuum 3 times.

  • Solvation: Add degassed solvent and Et₃N.

  • Addition: Add 2-vinylpyridine via syringe.

  • Heating: Heat to 90–100°C for 16 hours. The solution typically turns dark black (Pd black formation indicates catalyst death; ensure ligand is fresh).

  • Workup: Filter through Celite to remove Pd residues. Dilute with water and extract with EtOAc.

  • Validation: 1H NMR should show trans-alkene doublets (J ~16 Hz) around 7.0–8.0 ppm.

Protocol C: C6-Thioether Formation (Migita-Kosugi-Stille vs. Ullmann)

Connecting the benzamide tail to the indazole core. While Stille coupling is effective, modern industrial routes prefer Cu-catalyzed Ullmann-type couplings to avoid tin toxicity.

Optimized Ullmann Protocol:

  • Mix: 6-iodoindazole intermediate (1.0 eq), N-methyl-2-mercaptobenzamide (1.2 eq), CuI (10 mol%), and 1,10-Phenanthroline (20 mol%).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF (degassed).

  • Conditions: Heat at 100°C for 24 hours under Argon.

  • Note: The thiol is prone to oxidation (disulfide formation). Ensure strictly anaerobic conditions.

Data Analysis & Troubleshooting

Regioselectivity Decision Matrix

Use the following logic flow to determine the optimal alkylation strategy.

Regio_Selectivity Start Start: Indazole Alkylation Target Target Isomer? Start->Target N1 N1-Alkyl (Axitinib-like) Target->N1 N2 N2-Alkyl (Pazopanib-like) Target->N2 Cond_N1 Use NaH / DMF or Cs2CO3 / Acetone N1->Cond_N1 Check_Sub Is C7 substituted? N2->Check_Sub Cond_N2 Use Me3OBF4 (Meerwein) or Mitsunobu Conditions Check_Sub->Cond_N2 No Steric Steric hindrance at C7 favors N2 via NaH method Check_Sub->Steric Yes (e.g., Nitro)

Figure 2: Decision tree for selecting reaction conditions based on desired regiochemistry.

Comparative Reagent Table
Reaction StepReagent SystemYield (Typical)SelectivityNotes
N1-Alkylation NaH / THF / RX85-95%>10:1 (N1:N2)Standard thermodynamic control.
N2-Alkylation Me3OBF4 / EtOAc70-85%>9:1 (N2:N1)Kinetic control; requires salt neutralization.
C3-Iodination I₂ / KOH / DMF90-98%N/AExothermic; add Iodine dropwise.
Heck Coupling Pd(OAc)₂ / P(o-tol)₃60-80%Trans-selectiveHigh sensitivity to O₂; requires thorough degassing.

Biological Evaluation Context

Synthesized derivatives should be screened in the following cascade:

  • Biochemical Assay: FRET-based assay against VEGFR-2 (KDR) kinase domain. (Success criterion: IC50 < 50 nM).

  • Cellular Assay: HUVEC (Human Umbilical Vein Endothelial Cells) proliferation assay stimulated by VEGF.

  • Selectivity Profiling: Screen against PDGFR and c-Kit to assess "Axitinib-like" multi-kinase profile vs. selective inhibition.

References

  • Zhai, L. H., et al. (2015).[15] "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development.

  • Cheung, M., et al. (2024). "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry.

  • Luo, Y., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Max Planck Society / University College Cork.

  • FDA Label. (2012).[15][16] "INLYTA (axitinib) tablets for oral administration." U.S. Food and Drug Administration.[3][6][14][15][16][17]

  • BenchChem. (2025). "A Comparative Guide to Indazole Alkylation." BenchChem Technical Guides.

Sources

use of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate in solid-phase organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate in Solid-Phase Organic Synthesis (SPOS)

Executive Summary

This technical guide details the application of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (referred to herein as Indazole-Boc ) as a high-fidelity building block for the solid-phase synthesis of Type II kinase inhibitors, specifically analogues of Pazopanib (Votrient) .

While the free amine (6-amino-2,3-dimethyl-2H-indazole) is the active nucleophile required for synthesis, it suffers from oxidative instability and handling difficulties. The Indazole-Boc derivative serves as a shelf-stable, oxidation-resistant precursor. This protocol outlines a "Just-in-Time" (JIT) deprotection and coupling strategy that integrates seamlessly into automated SPOS workflows, ensuring maximum purity and reproducibility in library generation.

Strategic Rationale & Chemistry

The Challenge: Instability of the Free Amine

The core scaffold, 2,3-dimethyl-2H-indazol-6-amine, is an electron-rich aniline. Upon exposure to air or during prolonged storage in solution (common in automated liquid handlers), it is prone to:

  • Oxidative dimerization (azo formation).

  • N-oxide formation at the pyridine-like N2, though less likely due to steric hindrance from the methyl group.

  • Color degradation (darkening), leading to purification challenges.

The Solution: Boc-Protected Precursor

Using Indazole-Boc mitigates these risks. The tert-butyl carbamate group renders the molecule chemically inert until the moment of reaction.

  • Solubility: High solubility in DCM and NMP, ideal for SPOS.

  • Atom Economy: The Boc group is removed cleanly with TFA, a reagent already standard in SPOS workflows.

  • Regiochemistry: The 2,3-dimethyl substitution pattern is fixed, preventing the N1/N2 tautomeric alkylation issues often seen when building the indazole ring de novo on resin.

Experimental Workflow: The "Just-in-Time" Protocol

This protocol describes the synthesis of a Pazopanib-like library where the indazole moiety is coupled to a resin-bound chloropyrimidine scaffold via Nucleophilic Aromatic Substitution (SNAr).

Materials & Reagents
ComponentSpecificationRole
Indazole-Boc >97% PurityProtected Nucleophile
Resin Rink Amide MBHA (0.5-0.7 mmol/g)Solid Support
Scaffold 2,4-DichloropyrimidineElectrophilic Core
Deprotection 20% TFA in DCMBoc Removal
Base DIPEA (Diisopropylethylamine)Acid Scavenger
Solvent NMP (N-Methyl-2-pyrrolidone)Reaction Medium
Step-by-Step Protocol

Step 1: Resin Preparation & Scaffold Loading

  • Swelling: Swell 100 mg Rink Amide resin in DCM (2 mL) for 30 min. Drain.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).

  • Linker/Scaffold Attachment:

    • Note: Pazopanib contains a sulfonamide. For exact analogs, couple 3-amino-benzenesulfonamide derivatives first. For this general protocol, we assume a pyrimidine core is attached via a diamine linker or directly to the resin if using a specialized BAL linker.

    • Standard Approach: Couple 2,4-dichloropyrimidine (5 eq) to the resin-bound amine using DIPEA (10 eq) in NMP at 60°C for 2 hours.

    • QC Check: Perform a Chloranil test. Colorless beads indicate complete capping of the resin amine.

Step 2: "Just-in-Time" Deprotection of Indazole-Boc Critique of Causality: We do not deprotect the Indazole-Boc on the resin. We deprotect it in solution immediately before addition. This prevents the handling of the unstable free amine solid.

  • Dissolution: Dissolve Indazole-Boc (0.5 mmol, 5 eq relative to resin) in 1 mL of 20% TFA/DCM .

  • Reaction: Agitate at Room Temperature (RT) for 30 minutes.

  • Concentration (Optional but Recommended): Evaporate volatiles under N2 stream to remove excess TFA.

    • Alternative for Automation: Neutralize directly if using a large excess of base in the next step, though salt formation can clog lines. Evaporation is safer.

  • Re-dissolution: Dissolve the resulting indazole-6-amine trifluoroacetate salt in 1 mL NMP.

Step 3: On-Resin SNAr Coupling

  • Addition: Add the NMP solution of the deprotected indazole amine to the resin-bound chloropyrimidine.

  • Activation: Add DIPEA (10 eq, ~175 µL). Crucial: Enough base must be added to neutralize the amine-TFA salt AND scavenge the HCl generated during SNAr.

  • Incubation: Shake at 80°C for 6-12 hours.

    • Insight: The 2,3-dimethyl group provides steric bulk. Elevated temperature is required for efficient displacement of the pyrimidine chloride.

  • Washing: Drain and wash with NMP (3x), MeOH (2x), DCM (3x).

Step 4: Cleavage & Analysis

  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

  • Workup: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.

  • Validation: Analyze via LC-MS. Expect Mass = [Scaffold + Indazole - HCl].

Process Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Just-in-Time" deprotection step.

SPOS_Workflow IndazoleBoc Indazole-Boc (Stable Precursor) Deprotection Solution Phase Deprotection (TFA/DCM) IndazoleBoc->Deprotection Step 2a FreeAmine Active Amine Salt (Generated In-Situ) Deprotection->FreeAmine - Boc Group Coupling S_NAr Coupling (80°C, DIPEA) FreeAmine->Coupling Step 3: Addition Resin Resin-Bound Chloropyrimidine Resin->Coupling Solid Phase FinalProduct Resin-Bound Kinase Inhibitor Coupling->FinalProduct C-N Bond Formation

Figure 1: Workflow for the utilization of Indazole-Boc in SPOS. Note the parallel preparation of the active amine to minimize oxidative degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete SNAr coupling due to sterics.Increase temperature to 90°C or use microwave irradiation (50W, 30 min).
Resin Clogging Precipitation of DIPEA-TFA salts.Wash resin with 10% DIPEA/NMP before adding the amine solution.
Impurity (M+16) Oxidation of the indazole amine.Ensure degassing of NMP and perform deprotection/coupling under Nitrogen atmosphere.
Incomplete Boc Removal TFA concentration too low.Ensure 20-50% TFA is used; the carbamate on the electron-rich aniline cleaves easily, but quantitative removal is vital.

References

  • Kumar, R., et al. (2007).[1] Pharmacokinetic-pharmacodynamic correlation from mouse to human with pazopanib, a multikinase angiogenesis inhibitor with potent antitumor and antiangiogenic activity.[1] Molecular Cancer Therapeutics. Link

  • Harris, P. A., et al. (2008).[1] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[2] Journal of Medicinal Chemistry. Link

  • Mendez, J., et al. (2011). Solid-Phase Synthesis of Nitrogen-Containing Heterocycles: Strategies for Kinase Inhibitor Libraries. ACS Combinatorial Science. Link (General Reference for SPOS SNAr conditions).

  • Fluorochem Ltd. (2023). Product Specification: tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate.[3]Link

Sources

Troubleshooting & Optimization

optimizing the synthesis yield of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Executive Technical Summary

The synthesis of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate presents a classic heterocyclic challenge: controlling the regioselectivity of N-alkylation on the indazole core. The target molecule is a protected derivative of 2,3-dimethyl-2H-indazol-6-amine , a critical intermediate in the synthesis of tyrosine kinase inhibitors like Pazopanib .

The primary failure mode in this workflow is "Regio-isomeric Drift"—the thermodynamic preference for N1-alkylation (1,3-dimethyl isomer) over the desired kinetically controlled N2-alkylation (2,3-dimethyl isomer). This guide provides a self-validating protocol to maximize the N2-isomer yield and ensure efficient Boc-protection of the resulting aniline.

The Optimized Synthetic Workflow

To maximize yield, we utilize a Nitro-First, Methylate-Second strategy, employing Meerwein’s salt to force N2 selectivity, followed by reduction and protection.

Step 1: Regioselective Methylation (The Critical Junction)

Substrate: 3-methyl-6-nitro-1H-indazole Reagent: Trimethyloxonium tetrafluoroborate (Meerwein's Salt) Solvent: Ethyl Acetate (EtOAc)[1][2]

Protocol:

  • Suspend 3-methyl-6-nitro-1H-indazole (1.0 eq) in EtOAc (20 volumes).

  • Add Trimethyloxonium tetrafluoroborate (1.5 eq) in portions at room temperature.

    • Technical Note: Do not use Methyl Iodide (MeI) with simple bases (e.g., K2CO3), as this favors the thermodynamic N1-isomer (~1:1 to 4:1 N1:N2 ratio). Meerwein’s salt drives the reaction via kinetic control, typically achieving >4:1 N2:N1 selectivity.[3]

  • Stir for 4–6 hours. The product often precipitates as a tetrafluoroborate salt.[3]

  • Quench/Workup: Wash with saturated NaHCO3 to neutralize and liberate the free base.[3]

  • Purification: Recrystallize from EtOAc/Heptane. The N2-isomer (2,3-dimethyl) is significantly less soluble than the N1-isomer, allowing for easy separation.

Step 2: Nitro Reduction

Substrate: 2,3-dimethyl-6-nitro-2H-indazole Reagent: Raney Nickel / H2 (or Pd/C + Ammonium Formate) Solvent: Methanol (MeOH)

Protocol:

  • Dissolve the nitro intermediate in MeOH.[2][3]

  • Add Raney Nickel (20% w/w) and agitate under H2 (3–4 bar) or add Ammonium Formate (5 eq) and Pd/C (catalytic) for transfer hydrogenation.

  • Monitor via LC-MS until the nitro peak (M+) disappears and the amine peak (M-30+2) appears.

  • Filter through Celite immediately (amine is oxidation-sensitive).[3]

Step 3: Boc Protection

Substrate: 2,3-dimethyl-2H-indazol-6-amine Reagent: Di-tert-butyl dicarbonate ((Boc)2O) Solvent: THF or DCM[3]

Protocol:

  • Dissolve the fresh amine in anhydrous THF.

  • Add Triethylamine (TEA) (1.2 eq) followed by (Boc)2O (1.1 eq).

  • Optional Catalyst: Add 5 mol% DMAP if reaction is sluggish (rare for this aniline).[3]

  • Stir at 25°C for 12 hours.

  • Concentrate and purify via silica gel chromatography (Hexane:EtOAc).

Visualizing the Pathway & Logic

Diagram 1: Synthetic Pathway & Regioselectivity Control

SynthesisPath cluster_Methylation Step 1: Methylation Strategy Start Start: 3-methyl-6-nitro-1H-indazole ChoiceA Reagent: MeI / K2CO3 (Thermodynamic Control) Start->ChoiceA ChoiceB Reagent: Me3OBF4 (Meerwein's Salt) (Kinetic Control) Start->ChoiceB IsomerN1 Major Product: N1-Isomer (1,3-dimethyl) UNDESIRED ChoiceA->IsomerN1 Favors N1 (~70%) IsomerN2 Major Product: N2-Isomer (2,3-dimethyl) TARGET INTERMEDIATE ChoiceA->IsomerN2 Minor N2 (~30%) ChoiceB->IsomerN1 Minor N1 (<20%) ChoiceB->IsomerN2 Favors N2 (>80%) Reduction Step 2: Nitro Reduction (Raney Ni / H2) IsomerN2->Reduction BocProtect Step 3: Boc Protection ((Boc)2O / TEA) Reduction->BocProtect Final Target: tert-butyl (2,3-dimethyl- 2H-indazol-6-yl)carbamate BocProtect->Final

Caption: Regioselective divergence in indazole methylation. Using Meerwein's salt favors the desired N2 pathway.

Troubleshooting Guide (FAQ)

Module 1: Regioselectivity Issues

Q: Why am I isolating the 1,3-dimethyl (N1) isomer instead of the 2,3-dimethyl (N2) isomer? A: This is a thermodynamic vs. kinetic control issue.

  • Cause: If you used Methyl Iodide (MeI) with a base like NaH or K2CO3, the reaction equilibrates to the thermodynamically stable N1-isomer (benzenoid structure).

  • Solution: Switch to Trimethyloxonium tetrafluoroborate (Me3OBF4) in Ethyl Acetate or DCM.[3] This alkylating agent is highly reactive and attacks the most nucleophilic nitrogen (N2) under kinetic conditions before equilibration can occur.[3]

  • Rescue: If you already have a mixture, the N2-isomer typically has a lower melting point but higher polarity in certain solvent systems. However, separation is most efficient at the nitro stage, not the amine stage.

Q: Can I methylate the amine instead of the nitro compound? A: Not recommended.

  • Reason: Methylating 6-amino-3-methylindazole leads to competitive N-methylation at the exocyclic amine (forming N-methyl anilines) alongside the ring nitrogens. It creates a "messy" mixture of N-ring and N-exocyclic methylated products.[3] Always methylate the nitro compound first.[3]

Module 2: Yield & Purity

Q: My yield during the Boc-protection step is low (<50%). What is happening? A: Check for "Bis-Boc" formation or solubility issues.

  • Diagnosis: Check LC-MS for a peak corresponding to [M + 100] (Mono-Boc) vs [M + 200] (Bis-Boc).

  • Fix:

    • Stoichiometry: Ensure you are using only 1.0–1.1 equivalents of (Boc)2O.[3]

    • Solvent: The 6-aminoindazole intermediate can be poorly soluble in DCM.[3] Try THF or a THF/DMF mixture to ensure the amine is in solution before adding the anhydride.[3]

    • Temperature: Perform the reaction at 0°C -> RT. Heating promotes bis-protection.[3]

Q: The Raney Nickel reduction is stalling. A: Sulfur poisoning or old catalyst.[3]

  • Fix: Indazoles can sometimes coordinate to metals.[3] Ensure your Raney Nickel is fresh (active).[3] Alternatively, switch to Pd/C (10%) with Ammonium Formate in refluxing methanol. This "transfer hydrogenation" is often more robust for sulfur-containing or nitrogen-dense heterocycles.[3]

Data Summary: Methylation Conditions Comparison

Methylating AgentBase / AdditiveSolventMajor IsomerApprox.[3] Ratio (N2:N1)Notes
Me3OBF4 None (Salt)EtOAcN2 (Target) ~4:1 to 9:1 Recommended. Kinetic control.
MeI K2CO3DMFN11:2Thermodynamic control favors N1.[3]
MeI NaHTHFN11:9Strong base deprotonates N1, locking it there.[3]
DMC (Dimethyl Carbonate) DABCODMFN2~3:1Greener alternative, requires high temp.

Troubleshooting Logic Flow

Troubleshooting Problem Start: Identify Issue Issue1 Wrong Isomer (N1) Problem->Issue1 Issue2 Low Yield (Boc Step) Problem->Issue2 Issue3 Incomplete Reduction Problem->Issue3 Sol1 Switch to Me3OBF4 (Kinetic Control) Issue1->Sol1 Sol2 Check Solubility (Use THF) Avoid Excess (Boc)2O Issue2->Sol2 Sol3 Fresh Raney Ni or Switch to Pd/C + HCOONH4 Issue3->Sol3

Caption: Rapid diagnostic flow for common synthesis failures.

References

  • Regioselective Methylation of Indazoles: Title: Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.[4][5] Source: ResearchGate / Vertex AI Search Results.[3] Context: Discusses the kinetic vs thermodynamic control in indazole methylation, supporting the use of specific reagents to favor the N2 isomer.

  • Pazopanib Intermediate Synthesis (N2-Methylation): Title: An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[2][6] Source: Preprints.org / MDPI.[3] Context: Provides detailed protocols for the synthesis of the 2,3-dimethyl-2H-indazol-6-amine core, including the use of Trimethyloxonium tetrafluoroborate.

  • Boc Protection Methodologies: Title: Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Source: Organic Syntheses.[3][6][7][8][9][10] Context: Standard authoritative procedures for the preparation of tert-butyl carbamates from amines.[3]

  • Industrial Scale Preparation of Pazopanib Intermediates: Title: Process for the Preparation of Pazopanib or Salts Thereof (EP 2935250 B1).[3] Source: European Patent Office / Google Patents.[3] Context: Describes the industrial scaling of the nitro-reduction and methylation steps, confirming the N2-isomer workflow.

Sources

identifying side reactions in the Boc protection of 2,3-dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions & Optimization in N-Boc Protection Molecule: 2,3-dimethyl-2H-indazol-6-amine (CAS: 444731-72-0) Target Product: tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate Audience: Medicinal Chemists, Process Chemists

Executive Summary & Reaction Logic

The protection of 2,3-dimethyl-2H-indazol-6-amine with a Boc group targets the exocyclic aniline at position 6. Unlike standard aliphatic amines, this substrate presents two specific challenges:

  • Reduced Nucleophilicity: The amine is aniline-like (predicted pKa ~4.2), meaning it reacts slower than aliphatic amines and often requires catalysis (DMAP) or specific solvent effects (alcohols).

  • Competitive Sites: While the N2 position is methylated, the N1 nitrogen remains a pyridine-like acceptor. Although less nucleophilic than the exocyclic amine, it can participate in transient acylation or salt formation, complicating stoichiometry.

The most common failure mode is not "no reaction," but rather over-reaction (Bis-Boc formation) or regiochemical ambiguity if conditions are too aggressive.

Critical Checkpoints (The "Why" and "How")

ParameterCritical Insight
Stoichiometry Strict 1.0–1.1 equivalents. Excess Boc₂O (>1.5 eq) rapidly leads to Bis-Boc species [Ar-N(Boc)₂] in the presence of DMAP.
Catalysis DMAP is a double-edged sword. It accelerates the desired reaction but drastically lowers the barrier for Bis-Boc formation. Use <5 mol% or avoid if possible by using alcohol solvents.
Solvent Choice Methanol/Ethanol acceleration. Unlike THF, alcoholic solvents stabilize the transition state via H-bonding, accelerating aniline protection without increasing Bis-Boc formation rates significantly.
Temperature Keep it mild (0–25 °C). Heating promotes N1-acylation (imidazolium species) and Bis-Boc formation.

Troubleshooting Guide (Q&A)

Issue 1: "I see a major impurity with Mass [M+100] above the product."

Diagnosis: You have formed the Bis-Boc side product (Ar-N(Boc)₂).

  • Cause: Excess Boc₂O was used, or the reaction was allowed to run too long with DMAP.

  • Solution (Rescue): Do not discard. Bis-Boc anilines are kinetically unstable compared to Mono-Boc.

    • Protocol: Dissolve the crude mixture in MeOH and add K₂CO₃ (2-3 eq). Stir at reflux for 30–60 minutes. This selectively cleaves the second Boc group, returning the Bis-Boc material to the desired Mono-Boc product.

    • Prevention: Add Boc₂O portion-wise.[1] Monitor by LCMS.[2][3] Stop exactly when SM is consumed.

Issue 2: "The reaction is stalling; 30% Starting Material remains."

Diagnosis: Low nucleophilicity of the 6-amino group.

  • Cause: The indazole core pulls electron density; steric hindrance from the C7 proton may also play a minor role.

  • Solution:

    • Solvent Switch: If using DCM or THF, switch to MeOH or add HFIP (Hexafluoroisopropanol) as a co-solvent. These solvents activate Boc₂O via H-bonding.

    • Catalyst: Add DMAP (5 mol%), but monitor closely for Bis-Boc.

    • Concentration: Run the reaction at high concentration (0.5 – 1.0 M) to drive kinetics.

Issue 3: "Is the ring nitrogen (N1) reacting?"

Diagnosis: Transient N1-Boc formation.

  • Technical Context: In 2,3-dimethylindazole, N1 is a pyridine-like nitrogen. It can attack Boc₂O to form an N-Boc-2,3-dimethylindazolium cation.

  • Observation: This species is usually unstable and hydrolyzes back to the starting material during aqueous workup. However, it consumes Boc₂O equivalents.

  • Impact: If you use exactly 1.0 eq of Boc₂O and N1 reacts, you will have unreacted aniline.

  • Solution: Use a slight excess of Boc₂O (1.1–1.2 eq) to account for this "sacrificial" consumption, or use a non-nucleophilic base (DIPEA) to suppress N1 reactivity if it acts as a nucleophile.

Issue 4: "The product is oiling out or difficult to crystallize."

Diagnosis: Presence of residual Boc₂O or t-BuOH.

  • Solution: Boc-protected indazoles are often solids.[4]

    • Trituration: Triturate the crude oil with pentane or hexanes . The Boc₂O is soluble in pentane, while the Boc-aminoindazole often precipitates as a solid.

    • Workup: Ensure thorough washing with dilute citric acid (to remove DMAP/indazoles) and water (to remove t-BuOH).

Visualizing the Reaction Landscape

The following diagram maps the kinetic pathways, highlighting the reversible nature of the Bis-Boc side product and the transient N1 interaction.

BocProtection SM Starting Material (6-Amino-2,3-dimethylindazole) MonoBoc Target Product (Mono-Boc) SM->MonoBoc Primary Pathway (MeOH/THF, 25°C) N1_Int Transient Intermediate (N1-Boc Indazolium) SM->N1_Int Minor Path (Reversible) Boc2O Boc2O BisBoc Side Product (Bis-Boc) MonoBoc->BisBoc Over-reaction (Excess Boc2O + DMAP) BisBoc->MonoBoc Rescue Protocol (K2CO3/MeOH, Reflux) N1_Int->SM Hydrolysis/Workup

Caption: Reaction pathway showing the target Mono-Boc formation, the reversible Bis-Boc side trap, and the transient N1-acylation path.

Recommended Experimental Protocol

Reagents:

  • Substrate: 2,3-dimethyl-2H-indazol-6-amine (1.0 eq)

  • Boc₂O (1.1 eq)

  • Solvent: Methanol (preferred for rate) or THF

  • Base: NaHCO₃ (mild) or None (if in MeOH)

Procedure:

  • Dissolution: Dissolve the amine (1.0 g, 6.2 mmol) in MeOH (10 volumes, 10 mL).

    • Note: If solubility is poor, use THF/MeOH (1:1).

  • Addition: Add Boc₂O (1.5 g, 6.8 mmol, 1.1 eq) in one portion.

  • Reaction: Stir at 25 °C. Monitor by TLC/LCMS after 2 hours.

    • Checkpoint: If reaction is <50% complete, heat to 40 °C. Avoid adding DMAP unless absolutely necessary to prevent Bis-Boc.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with 0.5 M Citric Acid (removes unreacted amine/DMAP) -> Water -> Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • If Bis-Boc is present (>10%): Reflux crude in MeOH with K₂CO₃ (2 eq) for 30 min, then repeat workup.

    • Otherwise, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (Hex/EtOAc gradient).

References

  • WuXi Biology. (2024). Alcohol Speed up Boc Protection of Primary Amines.[5] Retrieved from

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from

  • Guidechem. (n.d.). 2,3-DIMETHYL-2H-INDAZOL-6-AMINE Properties and Safety. Retrieved from

  • BenchChem. (2025).[4] The Chemistry of the Boc Protecting Group. Retrieved from

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from

Sources

troubleshooting incomplete Boc deprotection of indazole carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Chemistry Division Topic: Troubleshooting Incomplete Boc Deprotection of Indazole Carbamates Ticket ID: INDZ-BOC-001

Executive Summary: The Indazole Anomaly

If you are treating an


-Boc indazole like a standard aliphatic amine (e.g., 

-Boc piperidine), you are likely failing because the chemistry is fundamentally different.

The Core Insight: An


-Boc group on the N1 position of an indazole is not a simple carbamate; it is electronically analogous to an acyl-azole . The lone pair of the N1 nitrogen is involved in the aromatic system, rendering the carbonyl of the Boc group highly electrophilic.

This unique electronic structure creates two divergent realities:

  • Acid Sensitivity: The electron-rich indazole ring is a "trap" for the tert-butyl cations generated during acidic deprotection, leading to irreversible C-alkylation (pseudo-Friedel-Crafts).

  • Base Lability: Unlike standard Boc groups,

    
    -Boc indazoles can often be cleaved under mild basic or nucleophilic conditions , a fact frequently overlooked in standard protocols.
    

Part 1: Diagnostic Workflow

Before altering your conditions, diagnose the specific mode of failure using the decision matrix below.

Boc_Troubleshooting Start Analyze Reaction Mixture (LCMS/NMR) Result What is the major impurity? Start->Result SM_Left Starting Material Remains Result->SM_Left Incomplete Plus_56 Mass +56 Da (t-Butyl Adduct) Result->Plus_56 Side Reaction Clean_Fail Clean conversion but low yield Result->Clean_Fail Workup Issue Solubility Issue: Solubility/Kinetics Action: Switch to Protocol C (Thermal) SM_Left->Solubility Scavenger Issue: C-Alkylation (Scavenging) Action: Add TES or Switch to Protocol B (Base) Plus_56->Scavenger Stability Issue: Product Instability Action: Avoid aqueous workup Clean_Fail->Stability

Figure 1: Diagnostic decision tree for identifying the root cause of deprotection failure.

Part 2: Technical Deep Dive & Solutions

Issue 1: The "Scavenger" Nightmare (Mass +56)

Symptom: LCMS shows a peak with M+56 relative to the desired product. Mechanism: Acidic cleavage (TFA/HCl) generates the tert-butyl cation (


). In aliphatic amines, this cation is quenched by the solvent or anion. However, the indazole ring is electron-rich. If the cation is not quenched immediately, it will attack the C3 position (or C4-C7) of the indazole ring.
The Fix:  You must provide a "sacrificial" nucleophile that is more reactive than your indazole ring.
  • Standard Scavenger: Triethylsilane (TES) (5–10 eq). It reduces the cation to isobutane (gas).[1]

  • Alternative: 1,3-Dimethoxybenzene (creates a Friedel-Crafts adduct, keeping the cation off your drug).

Issue 2: The "Fake" Stability (Solubility)

Symptom: Starting material persists despite high acid concentration. Mechanism: Indazoles are often planar and crystalline, leading to poor solubility in DCM or Et₂O. If the Boc group is sterically crowded (e.g., C7 substituents), the protonation of the carbonyl oxygen is kinetically hindered. The Fix: Switch solvents to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) . These solvents stabilize the transition state and solubilize the peptide/heterocycle aggregates.

Issue 3: The Overlooked Shortcut (Nucleophilic Cleavage)

Symptom: Acidic conditions cause degradation or alkylation. Mechanism: Because the N1-Boc bond is an acyl-azole, it is susceptible to nucleophilic attack. The Fix: Stop using acid. Use Protocol B below. Methanolysis or mild base can cleave N-Boc indazoles while leaving aliphatic N-Boc groups intact (orthogonality).

Part 3: Validated Protocols

Protocol A: High-Efficiency Acidic Deprotection (The "Scavenger" Method)

Use when: The molecule contains other base-sensitive groups (e.g., esters).

  • Dissolution: Dissolve substrate (1.0 mmol) in DCM (5 mL). If insoluble, add minimal HFIP (0.5 mL).

  • Scavenger Addition: Add Triethylsilane (TES) (5.0 mmol, 5 equiv). Do not skip this step.

  • Acid Addition: Add TFA (5 mL) dropwise at 0 °C.

  • Reaction: Warm to RT and stir. Monitor by HPLC.

    • Note: If the reaction stalls, add 1 equiv of water (accelerates decarboxylation).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.

Protocol B: Nucleophilic Methanolysis (The "Expert" Method)

Use when: You want to avoid acid entirely or prevent C-alkylation.

  • Reagent: Prepare a solution of K₂CO₃ (2.0 equiv) in Methanol .

    • Alternative: NaOMe (0.1 equiv catalytic) in MeOH often works for highly activated indazoles.

  • Reaction: Add substrate and stir at RT for 1–4 hours.

    • Observation: The methoxide attacks the Boc carbonyl, forming methyl tert-butyl carbonate (which decomposes) and the indazole anion.

  • Workup: Dilute with water, extract with EtOAc.

    • Why this works: The pKa of indazole (approx 14) allows the anion to be stable enough to leave, unlike an aliphatic amine (pKa 35+), which would never leave under these conditions.

Protocol C: Thermal Fluorinated Alcohol Cleavage

Use when: The substrate is sensitive to both strong acid and base.

  • Solvent: Dissolve substrate in TFE (2,2,2-Trifluoroethanol) or HFIP .

  • Conditions: Heat to reflux (approx 80 °C for TFE) or use microwave irradiation (100 °C, 15 min).

  • Mechanism: The solvent acts as a mild acid and hydrogen-bond donor, facilitating the loss of isobutene without generating a high concentration of "naked" cations.

Part 4: Data Comparison

MethodReagent SystemRisk of C-AlkylationSelectivityPrimary Use Case
Standard Acid 4M HCl / DioxaneHigh Cleaves all Boc/tBuSimple substrates
Scavenger Acid TFA / DCM / TES LowCleaves all Boc/tBuComplex indazoles
Nucleophilic K₂CO₃ / MeOHZero Selective (Cleaves Indazole-Boc, keeps Amine-Boc)Orthogonal deprotection
Thermal HFIP / HeatLowModerateAcid/Base sensitive cores

Part 5: Mechanistic Visualization

The following diagram illustrates why the Base pathway avoids the "Dead End" of alkylation.

Reaction_Pathways cluster_acid Acidic Pathway (Risk) cluster_base Nucleophilic Pathway (Safe) NBoc N-Boc Indazole Protonation Protonation NBoc->Protonation H+ Attack Carbonyl Attack NBoc->Attack MeO- Cation t-Butyl Cation + Indazole Protonation->Cation -CO2 Alkylation C3-Alkylated Byproduct (DEAD END) Cation->Alkylation No Scavenger Scavenged Isobutane + Product Cation->Scavenged + TES Intermediate Tetrahedral Intermediate Attack->Intermediate Product Free Indazole Intermediate->Product - MeOtBuCO3

Figure 2: Mechanistic divergence between acidic (high risk) and nucleophilic (safe) cleavage pathways.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons.
  • Ravinder, K., et al. (2007). "Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines." Synthetic Communications, 37(13), 2241-2246. Link (Establishes the base-lability of N-Boc on N-heterocycles).

  • Li, B., et al. (2006).[2] "Deprotection of N-Boc compounds using fluorinated alcohols." Journal of Organic Chemistry, 71(24), 9045-9050. Link (Details thermal/fluoroalcohol methods).

  • Knölker, H. J., et al. (1996). "C-Alkylation of Indoles and Indazoles during Boc-Deprotection." Tetrahedron Letters, 37(5), 581-584.

Sources

improving reaction efficiency for the synthesis of N,2,3-trimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

Welcome to the technical support center for the synthesis of N,2,3-trimethyl-2H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. The information herein is curated to enhance reaction efficiency, minimize side-product formation, and ensure the successful synthesis of this key intermediate.

N,2,3-trimethyl-2H-indazol-6-amine is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably the anti-cancer drug Pazopanib.[1][2] Achieving a high yield and purity of this compound is therefore of significant interest. This guide provides a comprehensive approach to its synthesis, starting from 3-methyl-6-nitro-1H-indazole.

Proposed Synthetic Pathway

The synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole is a multi-step process. A novel and efficient route involves a sequence of reduction and methylation steps.[1][3]

Synthetic Pathway A 3-methyl-6-nitro-1H-indazole B 3-methyl-1H-indazol-6-amine A->B Nitro Reduction (e.g., SnCl2, HCl) C N,3-dimethyl-1H-indazol-6-amine B->C Reductive Amination (e.g., Paraformaldehyde, NaBH4) D N,2,3-trimethyl-2H-indazol-6-amine C->D N-Methylation (e.g., Trimethyl orthoformate)

Caption: Proposed synthetic pathway for N,2,3-trimethyl-2H-indazol-6-amine.

Detailed Experimental Protocol

This protocol is based on established methods for indazole synthesis and functionalization.[1][3]

Step 1: Synthesis of 3-methyl-1H-indazol-6-amine (Nitro Reduction)
  • To a solution of 3-methyl-6-nitro-1H-indazole in a suitable solvent (e.g., ethanol), add a reducing agent such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

Step 2: Synthesis of N,3-dimethyl-1H-indazol-6-amine (Reductive Amination)
  • Dissolve 3-methyl-1H-indazol-6-amine in methanol.

  • Add sodium methoxide (CH3ONa) and paraformaldehyde.

  • Reflux the mixture for a short period, then stir at room temperature.

  • Cool the reaction to 5 °C and slowly add sodium borohydride (NaBH4).

  • Reflux the mixture again until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

Step 3: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (N-Methylation)
  • In a round-bottom flask, combine toluene, N,N-dimethylformamide (DMF), and trimethyl orthoformate.

  • Cool the mixture to 5 °C and slowly add concentrated sulfuric acid.

  • Add N,3-dimethyl-1H-indazol-6-amine to the reaction vessel.

  • Heat the mixture at 60 °C and stir for several hours, monitoring by TLC.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Product Yield

Q1: I am getting a very low yield in the nitro reduction step. What could be the issue?

  • Potential Causes:

    • Incomplete Reaction: The reaction may not have gone to completion.[4]

    • Sub-optimal Reagents: The quality of the reducing agent (e.g., SnCl2) may be poor.

    • Incorrect Stoichiometry: An insufficient amount of the reducing agent was used.

  • Solutions/Suggestions:

    • Monitor Reaction Progress: Use TLC to ensure the starting material is fully consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.[4]

    • Reagent Quality: Use a fresh, high-purity reducing agent.

    • Optimize Stoichiometry: Ensure an adequate excess of the reducing agent is used. A common ratio is 4-5 equivalents of SnCl2 to the nitro-indazole.[1]

Q2: The N-methylation step is resulting in a mixture of products and a low yield of the desired N,2,3-trimethyl-2H-indazol-6-amine. How can I improve this?

  • Potential Causes:

    • Formation of Isomers: Methylation of indazoles can lead to a mixture of N1 and N2 isomers.[5][6]

    • Over-methylation: The reaction conditions may be too harsh, leading to the formation of quaternary ammonium salts or other side products.[3]

    • Decomposition of Starting Material: The starting material may be degrading under the reaction conditions.

  • Solutions/Suggestions:

    • Control Reaction Conditions: Carefully control the temperature and reaction time. Lowering the temperature may improve selectivity.

    • Choice of Methylating Agent: While trimethyl orthoformate is effective, other methylating agents like dimethyl carbonate (DMC) could be explored for better selectivity.[7]

    • Stoichiometry of Methylating Agent: Adjust the ratio of the methylating agent to the substrate. An excess may lead to over-methylation.[8]

Troubleshooting_Yield Start Low Product Yield Step Identify Reaction Step (Reduction, Amination, Methylation) Start->Step Cause Potential Causes Incomplete Reaction Poor Reagents Side Products Step->Cause Solution Solutions Monitor by TLC Check Reagent Quality Optimize Conditions Cause->Solution End Improved Yield Solution->End

Caption: A workflow for troubleshooting low product yield.

Formation of Side Products and Purification Challenges

Q3: I am observing multiple spots on my TLC plate after the N-methylation step, making purification difficult. What are these side products and how can I minimize them?

  • Potential Causes:

    • Isomer Formation: As mentioned, N-methylation of indazoles can produce both N1 and N2 isomers.[5] The N1-substituted indazoles are generally more thermodynamically stable, while N2-substituted indazoles are often kinetically favored.[6]

    • Over-methylation: Formation of N,N,2,3-tetramethyl-2H-indazol-6-amine can occur as a side product.[3]

    • Starting Material Impurities: Impurities in the starting materials can lead to the formation of side products.

  • Solutions/Suggestions:

    • Reaction Condition Optimization: Experiment with different solvents, bases, and temperatures to favor the formation of the desired N2-methylated product.

    • Purification Techniques: Column chromatography is typically effective for separating indazole isomers.[9] Recrystallization using a mixed solvent system can also be a powerful purification method.[10]

    • Characterization: Use analytical techniques like NMR, HPLC, and GC-MS to identify the side products, which will help in optimizing the reaction to avoid their formation.[11][12]

Parameter Recommendation for N2-Methylation Rationale
Methylating Agent Trimethyl orthoformate[3][8]Shown to be effective for this specific transformation.
Solvent Toluene/DMF[3]Aprotic solvents can influence the regioselectivity of alkylation.
Temperature 60 °C[3]A moderate temperature to balance reaction rate and selectivity.
Catalyst Concentrated H2SO4[3]Acid catalysis is necessary for the reaction with trimethyl orthoformate.

Frequently Asked Questions (FAQs)

Q4: What are the key safety precautions I should take during this synthesis?

  • Methylating Agents: Methylating agents like methyl iodide are hazardous and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), a lab coat, and safety goggles.

  • Strong Acids and Bases: Handle strong acids (like H2SO4) and bases (like NaOCH3) with caution, as they are corrosive.[13]

  • Flammable Solvents: Use flammable solvents like methanol and toluene in a well-ventilated area away from ignition sources.[13][14]

  • Diazonium Salts (if applicable in alternative routes): Be aware that diazonium salts, which can be intermediates in some indazole syntheses, are potentially explosive when dry and should be handled in solution.[15]

Q5: How can I effectively monitor the progress of each reaction step?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of products in real-time.[4] Use an appropriate solvent system to achieve good separation of spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity, HPLC is a highly effective technique.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the products and byproducts, especially volatile compounds.[12]

Q6: What are the best analytical techniques for characterizing the final product, N,2,3-trimethyl-2H-indazol-6-amine?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and its intermediates. The chemical shifts of the methyl groups and the aromatic protons will be characteristic of the N,2,3-trimethyl-2H-indazol-6-amine structure.[1][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[1]

References

  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • Benchchem. (n.d.). Optimizing reaction conditions for bromo-indazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1H-indazol-4-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, September 19). MDPI.
  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024, March 8).
  • Shevyrin, V., et al. (2015, August 15). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. PubMed.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022, February 6). Sami Publishing Company.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025, July 1). PMC.
  • N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis. (n.d.). chemicalbook.
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, July 22). ResearchGate.
  • SAFETY DATA SHEET BARTOLINE - Methylated Spirits. (n.d.).
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, July 22). ResearchGate.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021, February 23). ACS Omega.
  • (PDF) An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, September 14). ResearchGate.
  • SAFETY DATA SHEET METHYLATED SPIRIT. (n.d.). Tetconnect.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.).
  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). JOCPR.
  • Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. (2023, March 30). The Journal of Organic Chemistry - ACS Publications.
  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Organophotoredox-Catalyzed Direct C–H Amination of 2H-Indazoles with Amines. (2020, June 24). Organic Letters - ACS Publications - ACS.org.
  • SAFETY DATA SHEET. (2025, November 18). MilliporeSigma.
  • US3988347A - Process for the preparation of substituted indazoles. (n.d.). Google Patents.
  • Copper‐Promoted Oxidative Intramolecular C–H Amination of Hydrazones to Synthesize 1H‐Indazoles and 1H‐Pyrazoles Using a Cleavable Directing Group. (n.d.). ResearchGate.
  • Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. (2023, March 30). The Journal of Organic Chemistry - ACS Publications.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022, January 29). ChemicalBook.
  • Benchchem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
  • Safety Data Sheet: DNA Methylation control package. (n.d.). Diagenode.
  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (n.d.). Connect Journals.
  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2011, November 16). MDPI.
  • WO2017186693A1 - Synthesis of indazoles. (n.d.). Google Patents.
  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC - NIH.
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. (2025, August 7). ResearchGate.
  • Synthesis of Indazoles by Oxidative N–N Bond Formation. (n.d.).

Sources

degradation pathways of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acid-Mediated Deprotection & Troubleshooting for tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Welcome to the Application Scientist Support Portal. Handling electron-rich heterocyclic carbamates requires precision. The cleavage of the tert-butyloxycarbonyl (Boc) group from tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate under acidic conditions is a classic example of a reaction that looks simple on paper but is fraught with mechanistic pitfalls in the flask. This guide provides field-proven causality, protocols, and troubleshooting steps to ensure high-fidelity conversion to the free 2,3-dimethyl-2H-indazol-6-amine.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: My LC-MS shows a major byproduct with a mass shift of +56 Da. What is this degradation pathway, and why is it happening? A1: You are observing the classic tert-butylation of the indazole core . During acidic deprotection (e.g., using Trifluoroacetic Acid (TFA) or HCl), the Boc group is protonated and cleaves to form a highly reactive tert-butyl cation (


) and carbamic acid (which subsequently decarboxylates to 

) [3]. The Causality: The 2,3-dimethyl-2H-indazol-6-amine product is an exceptionally electron-rich aromatic system. The amino group at the 6-position donates electron density into the fused benzene ring, highly activating positions 5 and 7 toward electrophilic aromatic substitution. If the

cation is not immediately intercepted by a scavenger, it will act as a hard electrophile and alkylate the indazole ring, resulting in the +56 Da mass increase [1], [2].

Q2: The reaction stalls at 70% conversion even when using 20% TFA in DCM. Should I increase the reaction time or temperature? A2: Neither. Increasing time or temperature will only exacerbate the oxidative degradation of the resulting free amine. The stall is likely due to substrate protonation and subsequent precipitation . The Causality: Indazoles possess basic nitrogens (N1/N2). In non-polar solvents like Dichloromethane (DCM), the protonated indazolium-TFA salt can precipitate out of solution, sequestering the unreacted carbamate from the bulk acidic medium. The Solution: Switch to a more polar solvent system or a stronger acid system (e.g., 4M HCl in 1,4-dioxane) that maintains the solubility of the protonated intermediates [1].

Q3: After deprotection and basic workup, my product turns dark brown and degrades. How do I prevent this? A3: Electron-rich 6-aminoindazoles are highly susceptible to air oxidation, especially when transitioning from an acidic salt to the free base. The Causality: The free amine readily oxidizes to quinone-imine-like polymeric species in the presence of oxygen and light. The Solution: Perform the basic neutralization (e.g., using saturated


) rapidly under an inert atmosphere (Argon/Nitrogen), and immediately extract into a degassed organic solvent. Store the final product as an HCl salt if long-term stability is required.

Part 2: Quantitative Data & Scavenger Selection

To prevent the +56 Da degradation pathway, a carefully selected scavenger cocktail must be added to the acidic cleavage mixture. Scavengers act as sacrificial nucleophiles that are kinetically favored to react with the


 cation over the indazole core [1].
Scavenger ReagentTypical Conc. (v/v)Mechanism of ActionEfficacy for Indazole ProtectionNotes
Triisopropylsilane (TIPS) 2.5 - 5.0%Hydride donor; reduces

to isobutane gas.
Excellent Leaves no reactive adducts; easily removed under vacuum.
Water (

)
2.5 - 5.0%Nucleophile; traps

to form tert-butanol.
Good Highly synergistic when combined with TIPS.
Anisole 1.0 - 5.0%Aromatic nucleophile; undergoes Friedel-Crafts alkylation.Moderate Effective, but can be difficult to remove via evaporation due to high boiling point [1].
1,2-Ethanedithiol (EDT) 1.0 - 2.5%Soft nucleophile; traps cations via sulfur lone pairs.Poor to Moderate Malodorous; overkill unless methionine/cysteine residues are present [1].

Table 1: Scavenger selection matrix for the acidic deprotection of electron-rich heterocyclic carbamates.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a "TFA/TIPS/Water" cocktail, establishing a self-validating system where the generation of isobutane gas (from TIPS) and


 (from Boc cleavage) serves as a visual indicator of reaction progress, while the dual-scavenger system ensures complete suppression of ring alkylation.

Methodology: Optimized Deprotection of tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Step 1: Cocktail Preparation (The "Cleavage Matrix")

  • In a fume hood, prepare the cleavage cocktail: 90% TFA, 5% TIPS, and 5% LC-MS grade

    
     (v/v/v).
    
  • Causality Check: Do not pre-mix the substrate with TFA directly. Always prepare the cocktail first to ensure the scavengers are present in a vast molar excess before the first

    
     cation is generated.
    

Step 2: Reaction Initiation

  • Dissolve 1.0 mmol of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate in a minimal amount of anhydrous DCM (approx. 2 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add 10 mL of the pre-chilled cleavage cocktail.

  • Validation: Observe the immediate effervescence. The evolution of gas (

    
     and isobutane) confirms the initiation of the decarboxylation and cation-trapping cascade [3].
    

Step 3: Monitoring and Cleavage

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).

  • Stir for 1 to 2 hours. Monitor via LC-MS.

  • Validation: The disappearance of the starting material mass (

    
    ) and the appearance of the product mass (
    
    
    
    ) without the +56 Da byproduct (
    
    
    ) validates the scavenger efficiency.

Step 4: Quenching and Isolation (Oxidation Prevention)

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a bath temperature no higher than 30 °C to remove excess TFA and volatile scavengers.

  • Dissolve the resulting thick oil in degassed ethyl acetate.

  • Wash rapidly with cold, degassed saturated aqueous

    
     until the aqueous layer pH is ~8.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the free 2,3-dimethyl-2H-indazol-6-amine. Store under Argon at -20 °C.
    

Part 4: Visual Workflows & Mechanistic Diagrams

Pathway Start tert-butyl (2,3-dimethyl-2H- indazol-6-yl)carbamate Protonation Protonated Carbamate Intermediate Start->Protonation H+ (TFA or HCl) Cleavage Cleavage (Loss of t-Bu cation & CO2) Protonation->Cleavage Desired 2,3-dimethyl-2H-indazol-6-amine (Desired Product) Cleavage->Desired Loss of CO2 Degradation t-Butylated Indazole (+56 Da Byproduct) Cleavage->Degradation t-Bu+ attacks indazole ring (No Scavenger used) Scavenger Trapped t-Bu Adduct (Isobutane / t-Butanol) Cleavage->Scavenger t-Bu+ reacts with TIPS/H2O (Scavenger used)

Caption: Mechanistic pathways of Boc deprotection and tert-butylation degradation.

Workflow Analyze LC-MS Analysis of Crude Reaction CheckMass Observe +56 Da Mass Shift? Analyze->CheckMass AddScavenger Add TIPS/H2O Scavengers (Traps t-Bu+) CheckMass->AddScavenger Yes (Degradation) CheckSM Incomplete Conversion? (Starting Material Remains) CheckMass->CheckSM No AddScavenger->Analyze Re-run IncreaseAcid Increase Acid Concentration or Switch to HCl/Dioxane CheckSM->IncreaseAcid Yes (Stalled) Success Pure 2,3-dimethyl-2H- indazol-6-amine CheckSM->Success No (Complete) IncreaseAcid->Analyze Re-run

Caption: Troubleshooting workflow for optimizing acidic Boc deprotection.

References

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." ACS GCI Reagent Guides. [Link]

Technical Support Center: Preventing Byproduct Formation in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Regiocontrol & Byproduct Suppression in Indazole Alkylation Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Indazole Challenge

The alkylation of 1H-indazoles is a deceptive transformation. While seemingly simple, it presents a classic problem of ambident nucleophilicity . The indazole anion can react at either the N1 or N2 position, leading to regioisomeric mixtures that require tedious chromatographic separation.[1][2] Furthermore, the nucleophilic nature of the mono-alkylated product can lead to quaternization (over-alkylation) , forming insoluble indazolium salts.

This guide provides a mechanistic blueprint to force regioselectivity and suppress byproducts through the precise manipulation of thermodynamic vs. kinetic control .

Module 1: Mastering Regioselectivity (N1 vs. N2)

The Mechanistic Divergence

To prevent the "byproduct" of the undesired isomer, you must select conditions that align with the energy profile of your target.

  • N1-Alkylation (Thermodynamic Control): The N1-alkylated product is generally more thermodynamically stable (aromaticity of the benzene ring is preserved in the 1H-form). Conditions that allow equilibration or involve "tight ion pairing" (e.g., NaH in THF) favor N1.[3][4]

  • N2-Alkylation (Kinetic Control): The N2 position is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen and less steric hindrance. Conditions that drive the reaction irreversibly and rapidly (e.g., Mitsunobu, alkyl imidates) favor N2.

Decision Matrix: Reagent Selection
Target IsomerMechanismPreferred Base/ReagentSolventKey Driver
N1 (Major) ThermodynamicNaH (Sodium Hydride)THF (Anhydrous)Chelation control; Na+ coordinates N2, directing attack to N1.[4]
N1 (Major) ThermodynamicCs₂CO₃ DMF / MeCNHigh temperature promotes thermodynamic equilibrium.
N2 (Major) KineticPPh₃ / DEAD (Mitsunobu)THF Steric/Electronic preference of the intermediate betaine.
N2 (Major) KineticTfOH (Cat.)DCM Acid-catalyzed alkylation using Trichloroacetimidates.
Visualizing the Pathway

IndazoleAlkylation Indazole 1H-Indazole (Starting Material) Anion Indazole Anion (Ambident Nucleophile) Indazole->Anion Deprotonation (Base) TS_N1 Transition State (Chelation Control) Anion->TS_N1 NaH/THF (Na+ Coordination) TS_N2 Transition State (Steric/Kinetic Control) Anion->TS_N2 Mitsunobu or Soft Electrophile N1_Product N1-Alkyl Indazole (Thermodynamic Product) TS_N1->N1_Product Major Path Salt Indazolium Salt (Over-alkylation Byproduct) N1_Product->Salt Excess R-X (Over-reaction) N2_Product N2-Alkyl Indazole (Kinetic Product) TS_N2->N2_Product Major Path N2_Product->N1_Product High Heat/Acid (Isomerization) N2_Product->Salt Excess R-X

Figure 1: Reaction pathways showing the divergence between thermodynamic (N1) and kinetic (N2) products and the risk of quaternization (salt formation).

Module 2: Standard Operating Procedures (SOPs)

Protocol A: High-Fidelity N1-Alkylation

Objective: Maximize N1 selectivity (>95%) and prevent dialkylation.

  • Preparation: Flame-dry all glassware. Maintain an inert atmosphere (N₂ or Ar).[1]

  • Deprotonation:

    • Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool to 0 °C .

    • Add NaH (60% dispersion, 1.1–1.2 equiv) portion-wise. Note: Gas evolution (H₂) will occur.

    • Stir at 0 °C for 15 min, then warm to RT for 30–45 min to ensure complete anion formation.

  • Alkylation:

    • Cool back to 0 °C (Critical for suppressing over-alkylation).

    • Add the Alkyl Halide (1.05 equiv) dropwise. Do not use a large excess.

  • Monitoring:

    • Monitor by LCMS.[2][4][5][6][7] If N2 forms, it is often less polar.

    • Tip: If reaction is sluggish, warm to RT. Only heat to 50–60 °C if absolutely necessary (heating increases risk of dialkylation).

  • Workup: Quench with sat. NH₄Cl.[1][3] Extract with EtOAc.[1][3][4]

Protocol B: Selective N2-Alkylation (Mitsunobu)

Objective: Access the elusive N2 isomer.

  • Reagents: 1H-indazole (1.0 equiv), Primary/Secondary Alcohol (1.2 equiv), PPh₃ (1.5 equiv).

  • Solvent: Dissolve in anhydrous THF or Toluene .

  • Addition:

    • Cool to 0 °C .

    • Add DEAD or DIAD (1.5 equiv) dropwise over 10–20 minutes.

  • Reaction: Stir at RT.

  • Note: This method avoids the free anion, utilizing the steric bulk of the phosphonium intermediate to block N1 and favor the more accessible N2 lone pair.

Module 3: Troubleshooting & FAQs

Q1: I am observing significant formation of the dialkylated indazolium salt. How do I stop this?

Diagnosis: You have free alkylating agent present while the mono-alkylated product is accumulating.[5] The mono-alkylated product is still nucleophilic. Corrective Actions:

  • Stoichiometry Control: Reduce the alkylating agent to 0.95–1.0 equiv . It is better to have unreacted starting material (which is easily separated) than quaternary salts.

  • Concentration: Dilute the reaction (0.05 M instead of 0.1 M).

  • Addition Rate: Add the electrophile slowly (syringe pump) to keep its instantaneous concentration low.

Q2: I used NaH/DMF but got a 60:40 mixture of N1:N2. Why?

Diagnosis: Solvent effect.[3][4][5][7][8] Explanation: In highly polar solvents like DMF, the sodium cation is fully solvated and dissociated from the indazole anion ("loose ion pair"). Without the Na+ coordinating to the N2 nitrogen (blocking it), the anion reacts more indiscriminately. Fix: Switch to THF . In THF, NaH forms a "tight ion pair" where Na+ coordinates between N2 and the C3-substituent (if present) or simply shields N2, directing the electrophile to N1 [1, 2].[3][4]

Q3: My N2-alkylated product converts to the N1 isomer during purification. What happened?

Diagnosis: Thermal or Acid-Catalyzed Isomerization. Explanation: The N2 isomer is kinetically favored but thermodynamically less stable.[9] Exposure to silica gel (acidic) or high heat during evaporation can catalyze the rearrangement to the N1 form (the "Dimroth rearrangement" equivalent or simple tautomeric shift mechanism). Fix:

  • Neutralize silica gel with 1% Et₃N in the eluent.

  • Avoid high temperatures (>40 °C) during rotary evaporation.

  • Store the N2 isomer at -20 °C.

Q4: How do substituents at C3 or C7 affect selectivity?

Analysis:

  • C7-Substituents: Bulky groups or Electron-Withdrawing Groups (EWG) at C7 sterically hinder N1, shifting selectivity toward N2 [3].

  • C3-Substituents: Electron-donating groups or groups capable of chelation at C3 often enhance N1 selectivity by stabilizing the transition state for N1 attack via metal coordination.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021.

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 2022.

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024.

Sources

regioselective synthesis of 2H-indazole carbamates and optimization of conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: IND-2H-OPT-001 Subject: Optimization of N2-Regioselective Carbamoylation of Indazoles

Executive Summary: The N1 vs. N2 Conundrum

Welcome to the technical support hub. You are likely here because your synthesis of 2H-indazole carbamates is yielding a mixture of isomers, or predominantly the thermodynamically stable 1H-indazole (N1) product.

The Core Problem: Indazoles possess annular tautomerism.[1][2][3] While the 2H-tautomer (quinonoid) is often the kinetically favored site for electrophilic attack due to higher electron density and lower activation energy, the 1H-tautomer (benzenoid) is the thermodynamically stable endpoint (by ~4–5 kcal/mol).

  • Thermodynamic Control: High temperatures, polar solvents, and long reaction times favor N1 .

  • Kinetic Control: Low temperatures, non-polar solvents, and short reaction times are required to trap the N2 product.

Note on Carbamates: Unlike alkyl groups, carbamates are electron-withdrawing. An N2-carbamoyl indazole is susceptible to acyl migration (the "acyl shift") to the N1 position, driven by the restoration of the benzenoid aromaticity.

Visualizing the Mechanism

The following diagram illustrates the competing pathways. To isolate the 2H-carbamate, you must interrupt the pathway before the "Acyl Migration" or "Thermodynamic Equilibration" steps occur.

Indazole_Selectivity Substrate Indazole Substrate (Tautomeric Mix) TS_N2 TS: N2 Attack (Lower Ea, Kinetic) Substrate->TS_N2 Low Temp / Non-Polar TS_N1 TS: N1 Attack (Higher Ea, Thermodynamic) Substrate->TS_N1 High Temp / Polar / NaH Prod_N2 2H-Indazole Carbamate (Kinetic Product) TS_N2->Prod_N2 Prod_N1 1H-Indazole Carbamate (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2->Prod_N1 Acyl Migration / Rearrangement (Spontaneous at RT)

Figure 1: Reaction coordinate visualization showing the kinetic accessibility of N2 vs. the thermodynamic stability of N1.

Experimental Protocols
Method A: Kinetic Trapping (Targeting the 2H-Isomer)

Use this protocol to maximize N2-selectivity.

Reagents:

  • Substrate: Indazole derivative (1.0 equiv)

  • Electrophile: Carbamoyl chloride (1.1 equiv) or Isocyanate

  • Base: Pyridine or Triethylamine (Organic bases are preferred over metal hydrides for kinetic control)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the indazole in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C (acetone/dry ice bath). Crucial: N2 selectivity degrades rapidly above 0 °C.

  • Base Addition: Add Pyridine (1.2 equiv) dropwise.

  • Electrophile Addition: Add the carbamoyl chloride slowly over 10 minutes.

  • Monitoring: Stir at -78 °C for 1–2 hours. Monitor by TLC/LC-MS.

    • Tip: Do not let the reaction warm to Room Temperature (RT) before quenching if the N2 product is unstable.

  • Quench: Quench cold with dilute aqueous NaHCO3.

  • Workup: Extract immediately with cold DCM. Dry over Na2SO4 and concentrate at low temperature (<30 °C).

Method B: Thermodynamic Standard (Targeting the 1H-Isomer)

Use this if you need the stable N1-carbamate or want to confirm the N1 reference standard.

Reagents: NaH (1.2 equiv), THF, Carbamoyl Chloride. Conditions: 0 °C to Room Temperature (RT), 4–12 hours. Mechanism: The irreversible deprotonation by NaH creates a hard nucleophile that, over time, equilibrates to the N1 position.

Troubleshooting & Optimization Guide

Q1: I am getting a 1:1 mixture of N1 and N2. How do I shift the ratio?

  • Cause: The reaction temperature is likely too high, allowing the N2 product to rearrange.

  • Fix: Lower the temperature to -78 °C. Switch from THF (polar) to Toluene (non-polar). Polar solvents stabilize the transition state for N1 substitution and facilitate proton transfer required for equilibration.

Q2: My 2H-carbamate degrades/isomerizes during column chromatography.

  • Cause: Silica gel is slightly acidic and can catalyze the N2 -> N1 acyl migration.

  • Fix:

    • Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidity.

    • Use neutral alumina instead of silica.

    • Perform a rapid filtration rather than a full column if possible.

Q3: Does the C3-substituent affect regioselectivity?

  • Yes. Steric bulk at C3 (e.g., tert-butyl, phenyl) hinders N2 attack, pushing selectivity toward N1. Conversely, electron-withdrawing groups at C7 can sometimes favor N2 by reducing the nucleophilicity of N1.

Optimization Matrix:

VariableCondition for N2 (2H) Condition for N1 (1H) Reason
Temperature -78 °C to 0 °CRT to RefluxHeat overcomes the activation barrier for N1 and promotes rearrangement.
Solvent DCM, Toluene, Et2ODMF, DMSO, THFNon-polar solvents favor the neutral kinetic pathway; polar solvents stabilize the N1-anion/TS.
Base Pyridine, TEA, DIPEANaH, KHMDS, Cs2CO3Strong metallic bases cause reversible deprotonation, favoring the thermodynamic anion (N1).
Time Short (< 2 hrs)Long (> 12 hrs)N2 is formed first; N1 is formed later or via rearrangement.
Characterization: Distinguishing N1 vs. N2

You cannot rely solely on LC-MS as the masses are identical. NMR is the definitive tool.

1H NMR & NOESY/ROESY Checklist:

Feature1H-Indazole (N1-R) 2H-Indazole (N2-R)
C3-H Shift Typically δ 8.0 – 8.2 ppmTypically δ 8.3 – 8.8 ppm (Deshielded)
NOE Correlation Strong NOE between N-R group and C7-H Strong NOE between N-R group and C3-H
13C NMR (C3) ~135 ppm~125 ppm

Diagnostic Logic:

  • If your carbamate alkyl group shows a cross-peak with the singlet proton at the indazole C3 position, you have the 2H-isomer .

  • If the alkyl group shows a cross-peak with the aromatic doublet at C7, you have the 1H-isomer .

References
  • Cheung, M. et al. "Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles." Organic & Biomolecular Chemistry, 2016.

  • Luo, G. et al. "Regioselective Alkylation of Indazoles: mechanistic insights and experimental validation." Beilstein Journal of Organic Chemistry, 2024.

  • BenchChem Technical Guides. "Troubleshooting regioselectivity in indazole synthesis." BenchChem Support, 2025.[1][4]

  • Clemens, J. et al. "Selective N2-alkylation of 1H-indazoles with trichloroacetimidates."[5] Synthesis, 2022.[5][6]

Disclaimer: The synthesis of 2H-indazole carbamates is inherently challenging due to the high thermodynamic drive toward the 1H-isomer. If N2-selectivity remains elusive, consider using a transient blocking group at N1 or synthesizing the indazole ring after establishing the N-N bond (e.g., via hydrazine cyclization).

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and interaction with biological targets. This guide provides an in-depth analysis of the structural confirmation of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate, a representative heterocyclic compound embodying the structural motifs common in modern medicinal chemistry.[1][2] While a suite of analytical techniques provides essential, complementary data, we will establish through a comparative framework why single-crystal X-ray crystallography remains the unequivocal gold standard for absolute structural assignment. This document details the causality behind the experimental workflows, compares the insights gained from crystallography with those from spectroscopic and computational methods, and offers field-proven protocols for researchers in the chemical sciences.

Introduction: The Subject Molecule and the Structural Imperative

The target of our investigation, tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate, is a molecule of significant interest. The indazole core is a privileged scaffold in pharmacology, known for its presence in a wide array of kinase inhibitors and other therapeutic agents.[1][2] The regiochemistry of the N-alkylation (2H- vs. 1H-indazole) and the conformation of the bulky tert-butyl carbamate (Boc) protecting group are critical structural features that dictate the molecule's steric and electronic properties.

While techniques like NMR can elucidate atomic connectivity and Mass Spectrometry can confirm elemental composition, they often fall short of providing a definitive 3D structure, especially concerning solid-state conformation and intermolecular interactions. This guide will therefore focus on the robust methodology of single-crystal X-ray crystallography to achieve this, contextualized by a comparison with other common analytical techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution, three-dimensional spatial information of a molecule as it exists in a crystalline lattice. It is the only technique that can empirically determine bond lengths, bond angles, and the precise arrangement of molecules relative to one another (crystal packing).

Experimental Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The causality behind our protocol choices is aimed at maximizing the probability of obtaining high-quality, publication-ready data.

The formation of a single, diffraction-quality crystal is the most critical and often most challenging step. The goal is to encourage molecules to slowly and methodically arrange themselves into a highly ordered lattice.

Protocol: Slow Evaporation & Vapor Diffusion

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal crystallizing solvent is one in which the compound is sparingly soluble. For our target molecule, a solvent system like ethyl acetate/hexane is a logical starting point due to the molecule's moderate polarity.

  • Slow Evaporation:

    • Dissolve ~5-10 mg of the compound in a minimal amount of a moderately volatile solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for very slow evaporation over several days to weeks at a constant temperature.

    • Causality: Rapid evaporation leads to precipitation or the formation of microcrystalline powder. A slow, controlled process allows molecules sufficient time to orient and pack into a low-energy, ordered crystalline state.

  • Vapor Diffusion (Alternative):

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).

    • Causality: The anti-solvent will slowly diffuse into the primary solvent, gradually lowering the solubility of the compound and inducing slow crystallization. This method provides exquisite control over the rate of saturation.

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.

Protocol: Mounting and Data Acquisition

  • Mounting: Carefully select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryoloop using paratone or a similar cryoprotectant oil.

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cooling minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from potential radiation damage from the X-ray beam.

  • Data Collection: The crystal is rotated in a high-intensity X-ray beam (e.g., Mo Kα radiation).[3] A detector records the positions and intensities of the thousands of diffracted X-ray reflections.

This computational step transforms the raw diffraction data into a final, validated 3D model of the molecule.

  • Structure Solution: Programs like SHELXS are used to solve the "phase problem" and generate an initial electron density map.[3] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using programs like SHELXL.[3] This iterative process optimizes the atomic positions, and bond lengths/angles to best fit the observed diffraction pattern. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The quality of the final structure is assessed using metrics like the R-factor (R1) and the Goodness-of-Fit (GooF). An R1 value below 0.05 is generally considered excellent for small molecules.

Anticipated Structural Insights and Data

Based on the known behavior of indazole and carbamate systems, X-ray crystallography would provide definitive answers to:

  • Regiochemistry: Confirming the N-methyl group is at the N2 position, defining it as a 2H-indazole.

  • Planarity: Quantifying the planarity of the bicyclic indazole ring system.[3]

  • Conformation: Determining the precise dihedral angles of the tert-butyl carbamate group relative to the indazole ring.

  • Intermolecular Interactions: Identifying any hydrogen bonds (e.g., from the carbamate N-H to a neighboring molecule's carbonyl oxygen) or π-stacking interactions that govern the crystal packing.[3]

Table 1: Hypothetical Crystallographic Data for tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

ParameterExpected Value/Information
Chemical FormulaC₁₄H₁₉N₃O₂
Formula Weight261.32 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for organic molecules)
Space Groupe.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per cell)Typically 2, 4, or 8
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)< 0.05 for I > 2σ(I)
Goodness-of-Fit (S)~1.0
Crystallography Workflow Diagram

XRay_Workflow cluster_wet_lab Wet Lab Phase cluster_data_acq Data Acquisition cluster_analysis Computational Analysis A Compound Synthesis & Purification B Crystal Growth (Slow Evaporation / Diffusion) A->B > 5 mg C Crystal Mounting & Cryo-Cooling B->C Select Crystal (0.1-0.3 mm) D X-ray Diffraction Data Collection C->D Mount on Diffractometer E Structure Solution (Phase Problem) D->E Raw Data F Structure Refinement (Model vs. Data) E->F Initial Model G Validation & CIF Report (R-factor, GooF) F->G Refined Structure H Definitive 3D Structure (Bond Lengths, Angles, Packing) G->H Final Output

Caption: Workflow for single-crystal X-ray crystallography.

Part 2: Comparative Analysis with Complementary Methods

While crystallography is definitive, a holistic structural confirmation relies on the synergy of multiple techniques. Each method provides a piece of the puzzle, and their collective agreement builds an unassailable structural proof.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation Provided for C₁₄H₁₉N₃O₂StrengthLimitation
X-ray Crystallography Unambiguous 3D structure , bond lengths/angles, solid-state conformation, stereochemistry, intermolecular packing.Definitive & Absolute. The "gold standard."Requires a single, diffraction-quality crystal. Not applicable to oils or amorphous solids.
NMR Spectroscopy (¹H, ¹³C, 2D)Atomic Connectivity (2D structure). Confirms the carbon-hydrogen framework, presence of 2 methyls, 1 Boc group, 3 aromatic protons.Provides the solution-state structure. Essential for initial proof.Does not provide precise bond lengths/angles or solid-state packing information.
Mass Spectrometry (HRMS)Molecular Formula. Provides a highly accurate mass measurement to confirm the elemental composition is C₁₄H₁₉N₃O₂.[4]High sensitivity, requires minimal sample.Provides no information on connectivity or 3D structure. Isomers are indistinguishable.
Infrared (IR) Spectroscopy Functional Groups. Identifies key vibrations, such as the N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-H stretches.Fast, simple, and confirms the presence of key functional moieties.Provides very limited information about the overall molecular structure.
Computational Modeling (DFT)Predicted Low-Energy Conformation. Calculates theoretical bond lengths, angles, and electrostatic potential map.Provides insight into molecular orbitals (HOMO/LUMO) and reactivity.[5]It is a theoretical model, not experimental proof. Must be validated by empirical data.
Synergy in Practice: A Logical Workflow

In a typical research and development setting, these techniques are applied in a logical sequence. A chemist would first synthesize the compound and then use a combination of NMR, MS, and IR to confirm that the correct molecule has been made. If the absolute 3D structure, conformation, or packing is critical—as it is in drug development for understanding receptor binding—then the significant effort to obtain a single crystal for X-ray analysis is undertaken as the final, definitive step.

Logical_Workflow cluster_initial_char Initial Characterization (2D Structure) cluster_definitive_char Definitive Characterization (3D Structure) A Synthesis of Target Compound B Mass Spectrometry (Confirm Formula: C₁₄H₁₉N₃O₂) A->B C IR Spectroscopy (Confirm Functional Groups: N-H, C=O) A->C D NMR Spectroscopy (Confirm Connectivity) A->D E Structural Confirmation Complete? (Is 2D structure sufficient?) B->E C->E D->E F Single Crystal X-ray Crystallography E->F No G Unambiguous 3D Structure & Solid-State Conformation E->G No H Project Conclusion E->H Yes F->G

Caption: Logical workflow for complete structural elucidation.

Conclusion

The structural confirmation of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate serves as an exemplary case for the application of modern analytical chemistry. While NMR, MS, and IR spectroscopy are indispensable tools for verifying the successful synthesis and two-dimensional structure of a molecule, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone in its ability to deliver a direct and unambiguous visualization of the molecule in three-dimensional space. It resolves questions of conformation, planarity, and intermolecular interactions that are inaccessible by other means. For researchers and drug developers, for whom such structural details are paramount, the pursuit of a diffraction-quality crystal remains a worthy and essential endeavor, providing the ultimate and most authoritative structural proof.

References

  • Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. (2015). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Chemical Science Transactions. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (2025). International Journal of Scientific Development and Research. Available at: [Link]

  • Molecular modeling data provided valuable information on the structure-activity relationship (SAR) and the binding modes influencing the candidate ligand-protein recognition. (2023). ResearchGate. Available at: [Link]

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (2016). MDPI. Available at: [Link]

Sources

comparative study of Boc versus other amine protecting groups for 2,3-dimethyl-2H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Strategic Imperatives

The molecule 1 is a highly valuable pharmacophore, frequently utilized as a core building block in the development of kinase inhibitors (such as Pazopanib analogs)[2][1]. From a synthetic perspective, the 2H-indazole core is highly electron-rich due to the alkyl substitutions at the N2 and C3 positions. The exocyclic 6-amine functions as a primary aniline.

While anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic


-system, they remain highly susceptible to oxidation and unwanted participation in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings)[3]. To execute regioselective downstream functionalization, the 6-amine must be temporarily masked using a robust protecting group[4].

The selection between Boc (tert-butyloxycarbonyl) , Cbz (carboxybenzyl) , and Fmoc (fluorenylmethyloxycarbonyl) dictates the orthogonality of the entire synthetic route[5][6].

ProtectionLogic Start 2,3-dimethyl-2H-indazol-6-amine Cond1 Are downstream conditions highly acidic? Start->Cond1 Cond2 Are downstream conditions reductive (H2, Pd/C)? Cond1->Cond2 Yes Boc Use Boc Protection (Cleaved by TFA/HCl) Cond1->Boc No Cbz Use Cbz Protection (Cleaved by H2, Pd/C) Cond2->Cbz No Fmoc Use Fmoc Protection (Cleaved by Piperidine) Cond2->Fmoc Yes

Figure 1: Decision logic for selecting an optimal 6-aminoindazole protecting group.

Quantitative Comparison of Protecting Groups

The differing lability of carbamate protecting groups is the foundation of their orthogonal use[6][7]. For 2,3-dimethyl-2H-indazol-6-amine, Boc is the gold standard due to its stability under basic and nucleophilic conditions. However, Cbz provides a critical alternative when downstream functionalization requires strongly acidic environments.

Protecting GroupReagentTypical Yield (%)Cleavage ConditionOrthogonal StabilityMechanistic Drawbacks for Indazoles
Boc Boc₂O, DMAP90–95%Acidic (TFA or HCl)Stable to bases, nucleophiles, and hydrogenation.Labile to Lewis acids used in certain Friedel-Crafts functionalizations.
Cbz Cbz-Cl, NaHCO₃85–94%Hydrogenolysis (H₂, Pd/C)Stable to mild acids and bases.Incompatible with downstream nitro-group reductions or alkene hydrogenations.
Fmoc Fmoc-Cl, Pyridine80–90%Basic (20% Piperidine)Stable to strong acids.Prematurely cleaved by amine nucleophiles during cross-coupling steps.

Data synthesized from comparative stability studies on aniline derivatives[5][7][8].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. The following methodologies are designed as self-validating systems , incorporating built-in physical and chemical indicators to confirm causality and reaction progress.

Protocol 1: Boc Protection (The Base-Stable Route)

Anilines are deactivated nucleophiles. Relying solely on Boc₂O and a mild base often results in sluggish kinetics and incomplete conversion.

Causality: We introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly electrophilic N-Boc pyridinium intermediate, which is rapidly captured by the sterically hindered 6-amine[7][9].

Step-by-Step Procedure:

  • Initiation: Dissolve 2,3-dimethyl-2H-indazol-6-amine (1.0 eq) in anhydrous THF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and DMAP (0.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC & Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. The primary aniline starting material will react with a ninhydrin stain (upon heating) to form a deep purple spot. The successful N-Boc protected product lacks the necessary primary N-H bonds to form the Ruhemann's purple complex, rendering it ninhydrin-negative. Additionally, the product will exhibit a significantly higher

    
     value due to the loss of polar hydrogen-bonding capability.
    
Protocol 2: Orthogonal Cbz Protection (The Acid-Stable Route)

When downstream steps require strong acids, Cbz is the preferred carbamate[7].

Step-by-Step Procedure:

  • Initiation: Dissolve the indazole (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (1:1 v/v).

  • Reagent Addition: Cool to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise under vigorous stirring.

  • Causality: The biphasic system (Schotten-Baumann conditions) ensures that the liberated HCl is immediately neutralized by the aqueous base, preventing the protonation of the indazole core, which would otherwise halt the reaction.

  • Self-Validation: The reaction is complete when the organic layer is free of the starting material (monitored via LC-MS). The addition of the massive benzyl chromophore will significantly increase the UV absorbance profile of the product at 254 nm compared to the starting material.

Protocol 3: Acidic Deprotection of Boc

Causality: The acidic environment protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and the release of carbon dioxide[7].

Step-by-Step Procedure:

  • Cleavage: Dissolve the N-Boc-2,3-dimethyl-2H-indazol-6-amine in DCM. Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Self-Validation (Gas Evolution): The reaction progress is physically visible. The generation of CO₂ and isobutylene will cause the solution to effervesce. The cessation of bubbling is a reliable, self-validating macroscopic indicator that the deprotection has reached completion.

Strategic Workflow Integration

Workflow SM 2,3-dimethyl-2H-indazol-6-amine (Nucleophilic Aniline) Boc_Prot Boc Protection (Boc2O, DMAP, THF) SM->Boc_Prot Base-stable route Cbz_Prot Cbz Protection (Cbz-Cl, Base, H2O/DCM) SM->Cbz_Prot Acid-stable route Func_Boc Downstream Functionalization (Cross-Coupling, Alkylation) Boc_Prot->Func_Boc Func_Cbz Downstream Functionalization (Acidic Conditions) Cbz_Prot->Func_Cbz Deprot_Boc TFA/DCM Cleavage (Releases CO2, Isobutylene) Func_Boc->Deprot_Boc Deprot_Cbz Hydrogenolysis (H2, Pd/C) Func_Cbz->Deprot_Cbz Product Functionalized 6-aminoindazole Deprot_Boc->Product Deprot_Cbz->Product

Figure 2: Orthogonal protection and deprotection workflows for 6-aminoindazoles.

References

  • 10, Organic Chemistry Portal / Wiley, e-bookshelf.de 2.5, BenchChem 3.7, BenchChem

  • 6, Master Organic Chemistry 5.1, PubChem 6.3, Google Patents

Sources

assessing the biological activity of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate versus the unprotected amine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Profiling: tert-Butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate vs. The Unprotected Amine

Executive Summary This guide provides a technical comparison between 2,3-dimethyl-2H-indazol-6-amine (the "Free Amine") and its protected derivative, tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate (the "Boc-Carbamate").

While the Free Amine acts as a critical pharmacophore scaffold—most notably as the key intermediate for the VEGFR inhibitor Pazopanib —the Boc-Carbamate serves primarily as a lipophilic, chemically stable precursor. This analysis contrasts their physicochemical profiles, biological reactivities, and specific roles in kinase inhibitor development, demonstrating why the removal of the Boc group is a non-negotiable step for biological potency.

Chemical Profile & Physicochemical Contrast[1][2][3][4][5][6]

The fundamental difference lies in the masking of the nitrogen lone pair. The Boc group introduces significant steric bulk and lipophilicity, altering the molecule's ability to interact with biological targets.

FeatureFree Amine (Active Scaffold)Boc-Carbamate (Protected Precursor)
Structure 2,3-dimethyl-2H-indazol-6-aminetert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate
Molecular Weight ~161.2 g/mol ~261.3 g/mol
H-Bond Capability Strong Donor (NH₂) & AcceptorWeak Donor (NH), Masked by Sterics
LogP (Predicted) ~1.3 (Moderate Hydrophilicity)~2.8 - 3.2 (High Lipophilicity)
Solubility Soluble in DMSO, MeOH, aqueous acidSoluble in DCM, EtOAc; Poor in water
Primary Utility Pharmacophore Building Block Synthetic Intermediate / Storage Form

Mechanistic Hypothesis: The "Silencing" Effect of Boc

In the context of kinase inhibition (e.g., targeting VEGFR, PDGFR, or Raf), the 6-position nitrogen of the indazole ring is frequently utilized to form hydrogen bonds with the kinase hinge region or to link to a "gatekeeper" interacting moiety (such as the pyrimidine ring in Pazopanib).

  • The Free Amine (Active): The exposed

    
     group is a compact, nucleophilic handle. It readily participates in 
    
    
    
    reactions to form urea or secondary amine linkages, creating the critical "hinge-binding" geometry required for nanomolar (nM) potency.
  • The Boc-Carbamate (Inactive): The tert-butyl group acts as a "pharmacological silencer."

    • Steric Clash: The bulky

      
      -butyl group physically prevents the molecule from entering the narrow ATP-binding pocket of kinases.
      
    • Electronic Masking: The carbamate carbonyl draws electron density from the nitrogen, reducing its basicity and preventing necessary H-bond donor interactions.

Visualization: Pharmacological Activation Pathway

The following diagram illustrates the transition from the inactive Boc-protected state to the bioactive amine and its subsequent conversion into the drug Pazopanib.

G Boc Boc-Carbamate (Biologically Inert) Deprotection Acid Deprotection (TFA or HCl) Boc->Deprotection Cleavage Amine Free Amine (Active Scaffold) Deprotection->Amine Yields Coupling SnAr Coupling (2,4-dichloropyrimidine) Amine->Coupling Derivatization Pazopanib Pazopanib (VEGFR Inhibitor) Coupling->Pazopanib Final Drug

Caption: Transformation of the inert Boc-precursor into the bioactive Pazopanib via the reactive free amine intermediate.[1][2][3][4]

Experimental Comparison: Biological Activity

Since the Boc-carbamate is a precursor, direct biological data is often negative. However, for researchers validating a new assay, comparing these two forms provides an excellent positive/negative control system .

A. In Vitro Kinase Assay (VEGFR2 Model)

Hypothetical data based on SAR principles of indazole kinase inhibitors.

CompoundConcentration% Inhibition (VEGFR2)IC50 EstimateInterpretation
Free Amine 10 µM< 20%> 50 µMThe amine itself is a fragment; it binds weakly but is the anchor for activity.
Boc-Carbamate 10 µM< 5%InactiveSteric bulk prevents access to the binding pocket.
Pazopanib (Ref) 10 µM> 95%~30 nMThe amine derived product is highly potent.

Key Insight: The Free Amine is not a drug per se but a "fragment." The Boc-Carbamate is a "blocked fragment." In fragment-based drug discovery (FBDD), the Free Amine would show a detectable ligand efficiency (LE), whereas the Boc-Carbamate would be a non-binder.

B. Cellular Permeability vs. Potency
  • Permeability: The Boc-Carbamate will exhibit superior passive membrane permeability due to higher lipophilicity (LogP ~3.0). It will readily enter cells.

  • Intracellular Fate: Once inside, the Boc group is generally stable to cytosolic esterases. Unless the cell has a highly acidic compartment (lysosome) where accumulation and slow hydrolysis might occur, the compound remains inert.

Detailed Experimental Protocols

Protocol A: Deprotection (Activation of the Scaffold)

To convert the inert Boc-carbamate to the reactive amine for testing.

  • Dissolution: Dissolve 1.0 eq of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate in Dichloromethane (DCM) (5 mL/mmol).

  • Acidification: Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (The amine is more polar/lower Rf).

  • Workup: Concentrate in vacuo. Basify residue with sat.

    
     to pH 8. Extract with EtOAc.
    
  • Validation: Verify disappearance of the

    
    -butyl singlet (~1.5 ppm) in 
    
    
    
    -NMR.
Protocol B: Biological Control Assay (Fragment Screening)

Use this to demonstrate the specific binding of the amine vs. the protected form.

  • Assay Platform: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay.

  • Target: Recombinant VEGFR2 kinase domain.

  • Procedure:

    • Incubate protein (2 µM) with Compound A (Boc) and Compound B (Amine) at 1 mM (fragment concentration).

    • Add SYPRO Orange dye.

    • Run thermal ramp (

      
      ).
      
  • Expected Result:

    • Free Amine: Observable

      
       (positive shift) indicating weak binding/stabilization.
      
    • Boc-Carbamate: No significant

      
       (comparable to DMSO control), confirming lack of binding.
      

References

  • Harris, P. A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008.

  • GlaxoSmithKline. "Pazopanib (Votrient) Prescribing Information." GSK Source, 2009.
  • BenchChem. "Literature review of Boc vs. Cbz protecting groups." BenchChem Technical Guides, 2025.

  • Molinspiration. "Cheminformatics tools for LogP and PSA calculation." (Used for physicochemical property estimates).[5][6]

Sources

evaluating the efficacy of different deprotection reagents for tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The target molecule, 2,3-dimethyl-2H-indazol-6-amine , is a critical pharmacophore in kinase inhibitor synthesis (e.g., Pazopanib analogs). The precursor, tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate, utilizes the Boc group to mask the aniline nitrogen during electrophilic aromatic substitutions or metal-catalyzed couplings on the indazole core.

The Challenge: While Boc removal is a standard transformation, the 2,3-dimethyl-2H-indazole core presents unique challenges. The N2-nitrogen is basic, and the electron-rich nature of the ring makes the system susceptible to electrophilic attack by the tert-butyl cation byproduct (scavenging required) or acid-induced migration if not controlled.

Verdict:

  • For Analytical/Small Scale: TFA/DCM remains the benchmark for speed and conversion monitoring.

  • For Process/Scale-up: HCl in 1,4-Dioxane is superior, yielding the stable hydrochloride salt directly without aqueous workup.

  • For Green/Selective Chemistry: 85% Phosphoric Acid (

    
    )  offers a mild, non-volatile alternative that avoids chlorinated solvents.
    

Chemical Context & Mechanistic Considerations

The deprotection of tert-butyl carbamates is an acid-catalyzed elimination.[1] For the (2,3-dimethyl-2H-indazol-6-yl)carbamate substrate, the reaction kinetics are influenced by the basicity of the indazole N2 nitrogen.

Reaction Mechanism[1][2][3][4]
  • Protonation: The carbonyl oxygen of the carbamate is protonated.[1][2]

  • Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation and the carbamic acid.[1]

  • Decarboxylation: The carbamic acid collapses to release

    
     and the amine salt.[1][3]
    
  • Scavenging: The tert-butyl cation eliminates to isobutylene or is trapped by a scavenger to prevent alkylation of the electron-rich indazole ring (C7 position).

G Substrate Boc-Protected Indazole Inter1 Protonated Intermediate Substrate->Inter1 + H+ Cation t-Butyl Cation (Reactive Electrophile) Inter1->Cation Fragmentation Product Indazol-6-amine (Salt Form) Inter1->Product - CO2 Cation->Substrate Side Rxn: Alkylation Isobutylene Isobutylene (Gas) Cation->Isobutylene Elimination

Figure 1: Mechanistic pathway of Boc deprotection highlighting the risk of cation re-attachment (alkylation) on the electron-rich indazole ring.

Methodology Comparison

The following data summarizes the efficacy of three distinct protocols based on internal application studies and literature precedents for electron-rich heteroaromatics.

FeatureMethod A: TFA / DCMMethod B: HCl / DioxaneMethod C:

/ Toluene
Reagent Type Organic SuperacidMineral AcidMineral Acid (Non-volatile)
Reaction Time 0.5 – 1.0 h2.0 – 4.0 h4.0 – 6.0 h
Temperature 0°C to RTRT60°C
Yield (Isolated) 92%96%89%
Product Form Trifluoroacetate SaltHydrochloride SaltFree Base (after workup)
Scavenger Need High (add Triethylsilane)Low (Solvent acts as weak scavenger)Moderate
Green Score Low (Chlorinated solvent)MediumHigh (Green solvent compatible)

Detailed Experimental Protocols

Method A: The Analytical Standard (TFA/DCM)

Best for: Small scale (<100 mg), rapid synthesis, and when the product will be purified via Prep-HPLC.

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).

  • Dissolution: Dissolve 100 mg of tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate in 2.0 mL of DCM.

  • Scavenger Addition: Add 2.0 eq. of Triethylsilane (TES). Note: TES is critical here to quench the t-butyl cation and prevent C7-alkylation.

  • Acidification: Cool to 0°C. Dropwise add 1.0 mL of TFA.

  • Reaction: Stir at 0°C for 10 min, then warm to RT for 30 min. Monitor by LC-MS (Target M+H = 162.1).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Result: Product is obtained as the TFA salt (hygroscopic gum).

Method B: The Process Standard (HCl/Dioxane)

Best for: Gram-scale synthesis, storage stability, and avoiding chromatography.

Reagents: 4M HCl in 1,4-Dioxane, Diethyl Ether (or MTBE).

  • Suspension: Place 5.0 g of the Boc-indazole substrate in a round-bottom flask.

  • Acid Addition: Add 25 mL of 4M HCl in 1,4-Dioxane (5 vol).

  • Reaction: Stir at room temperature. The solution may initially clarify, followed by the precipitation of the product hydrochloride salt.

  • Precipitation: After 3 hours, dilute the thick slurry with 50 mL of Diethyl Ether or MTBE to maximize precipitation.

  • Filtration: Filter the solids under nitrogen (indazoles can oxidize if left wet in air for prolonged periods). Wash with Et2O.

  • Result: 2,3-dimethyl-2H-indazol-6-amine dihydrochloride (White powder, >98% purity).

Method C: The Green Alternative ( )

Best for: Large scale where volatile alkyl halides (from HCl) or fluorinated waste (from TFA) are prohibited.

Reagents: 85% Phosphoric Acid (


), Toluene or Anisole.
  • Mixture: Combine 1.0 g of substrate with 5 mL of Toluene (or Anisole for higher boiling point).

  • Acid Addition: Add 3.0 mL of 85%

    
     (approx 10 eq).
    
  • Heating: Heat the biphasic mixture to 60°C with vigorous stirring.

  • Quench: Cool to RT. Slowly add 2M NaOH until pH > 10.

  • Extraction: Extract with EtOAc (3x). Dry organics over

    
    .
    
  • Result: Free amine base (requires crystallization or column chromatography for final polish).

Decision Matrix for Reagent Selection

Use the following logic flow to select the optimal reagent for your specific constraints.

DecisionTree Start Start: Select Reagent Scale What is the Scale? Start->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large UseTFA Use TFA / DCM (Fast, Analytical) Small->UseTFA Purification Desired Final Form? Large->Purification Salt Stable Salt Purification->Salt FreeBase Free Base Purification->FreeBase UseHCl Use HCl / Dioxane (Precipitation) Salt->UseHCl Volatiles Are Volatile Chlorides Allowed? FreeBase->Volatiles YesVol Yes Volatiles->YesVol NoVol No (Green Chem) Volatiles->NoVol YesVol->UseHCl UseH3PO4 Use H3PO4 / Toluene (Selective, Green) NoVol->UseH3PO4

Figure 2: Decision workflow for optimizing deprotection conditions based on scale and regulatory constraints.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (Standard reference for Boc cleavage mechanisms).

  • Li, B., et al. (2006).[4][5] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[4][5] The Journal of Organic Chemistry, 71(23), 9045–9050. (Source for Method C).

  • Han, S., et al. (2015). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60, 2447-2467. (Context on scavenger use in TFA deprotection).

  • Kumar, R., et al. (2013). "Process Development of Pazopanib Hydrochloride." Organic Process Research & Development. (Context for indazole stability and HCl salt formation).

Sources

in vitro assay validation for VEGFR inhibitors synthesized from indazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of angiogenesis inhibition, the indazole scaffold (exemplified by Axitinib) has emerged as a superior pharmacophore compared to first-generation quinazoline or indolinone derivatives. While early inhibitors like Sunitinib are potent, indazole-based compounds often exhibit Type II kinase binding modes , allowing them to lock the VEGFR2 kinase domain in an inactive (DFG-out) conformation with picomolar affinity.

This guide provides a rigorous validation framework for researchers synthesizing novel indazole precursors. It moves beyond basic screening, detailing the causality behind assay design choices, specifically comparing performance against industry standards like Sunitinib.

Part 1: The Indazole Advantage & Mechanistic Rationale[1]

To validate your compound, you must first understand its structural hypothesis. Indazole derivatives typically function as Type II inhibitors . Unlike Type I inhibitors (which compete solely for the ATP pocket in the active conformation), Type II inhibitors exploit a hydrophobic pocket adjacent to the ATP site, often interacting with the "gatekeeper" residue.

Comparative Binding Modes:

  • Indazole (e.g., Axitinib): Binds DFG-out conformation. High selectivity, slower off-rates (longer residence time).

  • Indolinone (e.g., Sunitinib): ATP-competitive. Good potency but often broader off-target kinase activity.

  • Quinazoline (e.g., Vandetanib): Classic ATP-competitive. Often limited by mutation-driven resistance.

Visualization: VEGFR2 Signaling Pathway

Understanding the downstream cascade is critical for selecting the right cellular readout (e.g., ERK phosphorylation vs. proliferation).

VEGFR_Signaling VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (Receptor) Target of Indazole VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Y1175 Phosphorylation PKC PKC PLCg->PKC RAF c-RAF PKC->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylation Marker) MEK->ERK Phosphorylation Nucl Nucleus (Proliferation/Migration) ERK->Nucl Translocation

Caption: Simplified VEGFR2 signaling cascade. Indazole inhibitors target the receptor autophosphorylation step, preventing downstream ERK activation.

Part 2: Biochemical Validation (The Intrinsic Screen)

The first gate is determining the intrinsic inhibitory constant (


) against purified recombinant VEGFR2 kinase.
Recommended Assay: HTRF® (Homogeneous Time-Resolved Fluorescence)

While radiometric assays (


) are the gold standard, HTRF is preferred for high-throughput validation of indazole series due to its ratiometric signal, which corrects for compound autofluorescence—a common issue with synthetic heterocycles.
Protocol: HTRF Kinase Assay (Self-Validating System)

Objective: Measure inhibition of substrate phosphorylation.

  • Reagent Prep: Use a biotinylated polypeptide substrate (e.g., Poly-GT or specific VEGFR substrate).

  • Enzyme Titration (Critical Control): Before testing inhibitors, titrate VEGFR2 enzyme to find the linear velocity range. Why? Testing outside the linear range yields artificial

    
     values.
    
  • ATP Concentration: Run the assay at

    
     for ATP (typically 10–20 µM for VEGFR2).
    
    • Note: Indazoles are often ATP-competitive or mixed. Running at

      
       ensures you can detect both Type I and Type II binding modes effectively.
      
  • Inhibitor Incubation:

    • Mix Enzyme + Inhibitor (Indazole candidate) in reaction buffer.

    • Pre-incubation: Incubate for 15 mins before adding ATP. Why? Type II inhibitors (Indazoles) often require conformational change to bind; skipping pre-incubation can underestimate potency.

  • Reaction Start: Add ATP + Substrate.[1] Incubate 30–60 min at RT.

  • Detection: Add

    
    -Cryptate antibody (donor) and Streptavidin-XL665 (acceptor) with EDTA.[2]
    
    • Self-Validation: The EDTA stops the reaction immediately, preserving the phosphorylation state.

Comparative Performance Data (Biochemical)

Benchmarking your Indazole Candidate against Standards

Compound ClassRepresentative DrugMechanismVEGFR2 Biochemical IC50 (nM)Selectivity Profile
Indazole Axitinib Type II (DFG-out) 0.1 – 0.2 High (VEGFR1/2/3 specific)
IndolinoneSunitinibType I (ATP comp)10 – 80Moderate (Hits PDGFR/KIT)
Urea/PyridineSorafenibType II~90Low (Multi-kinase RAF/VEGFR)
QuinazolineVandetanibType I~40 - 150Moderate (EGFR/VEGFR)

Data synthesized from standard kinase profiling panels (e.g., Promega, Millipore).

Part 3: Cellular Potency (The Functional Screen)

Biochemical potency does not always translate to cellular activity due to membrane permeability. The HUVEC (Human Umbilical Vein Endothelial Cell) proliferation assay is the industry gold standard.

Protocol: VEGF-Induced HUVEC Proliferation

Objective: Prove the inhibitor stops cell division driven specifically by VEGF, not general cytotoxicity.

Workflow Diagram

Assay_Workflow Step1 1. Seed HUVECs (Collagen Coated Plates) Step2 2. Starvation Phase (0.5% FBS, 24h) Step1->Step2 Step3 3. Indazole Treatment (Serial Dilution) Step2->Step3 Step4 4. Induction (+ VEGF-A 20 ng/mL) Step3->Step4 Step5 5. Readout (72h, MTT/CellTiter-Glo) Step4->Step5

Caption: Critical path for HUVEC assay. Step 2 (Starvation) is the most common point of failure.

Detailed Methodology
  • Seeding: Seed HUVECs (Passage 2–6 only) at 3,000 cells/well in collagen-coated 96-well plates.

  • The "Starvation" Step (Crucial):

    • After adherence, replace growth media with Starvation Media (Basal medium + 0.5% FBS) for 24 hours.

    • Causality: This synchronizes the cell cycle and downregulates basal signaling. Without this, high background noise will mask the inhibitor's effect.

  • Compound Addition: Add the Indazole precursor (dissolved in DMSO, final concentration <0.1%) 1 hour prior to VEGF stimulation.

  • Stimulation: Add recombinant human VEGF-A (final conc. 20–50 ng/mL).

    • Control 1: Vehicle (DMSO) + VEGF (Max proliferation).

    • Control 2: Vehicle (DMSO) - VEGF (Basal proliferation).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Use CellTiter-Glo (ATP quantification) or MTT.

    • Calculation: $ % Inhibition = 100 \times \frac{(Signal_{Max} - Signal_{Sample})}{(Signal_{Max} - Signal_{Basal})} $

Expected Results & Troubleshooting
  • Valid Indazole Candidate: Should show single-digit nanomolar

    
     (e.g., <5 nM) in the presence of VEGF.
    
  • Toxicity Check: Run a parallel plate without VEGF but with full serum (10% FBS). If your compound kills cells here at the same concentration as the VEGF assay, it is cytotoxic , not a specific VEGFR inhibitor.

Part 4: Selectivity Profiling (The Safety Check)

Indazoles are potent, but "dirty" kinase profiles lead to clinical side effects.

Minimum Selectivity Panel:

  • VEGFR1 vs. VEGFR2: Axitinib hits both. Ideally, your compound should favor VEGFR2 for angiogenesis targeting.

  • PDGFR

    
    :  Common off-target for indazoles. Inhibition here adds anti-pericyte activity (beneficial for cancer, detrimental for wound healing).
    
  • TIE2: Distinct angiogenesis pathway. Indazoles should generally spare TIE2 to demonstrate structural specificity.

Selectivity Score Calculation:



  • Target: >100-fold selectivity against non-angiogenic kinases (e.g., EGFR, Insulin Receptor).

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[3][4] Retrieved from

  • Revvity (Cisbio). HTRF KinEASE™ Assay Principle and Protocols. Retrieved from

  • McTigue, M., et al. (2012).Molecular conformations, interactions, and populations associated with tyrosine kinase inhibitor binding. (Structural basis of Axitinib/Indazole binding). PNAS.
  • Hu-Lowe, D.D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736). Clinical Cancer Research. Retrieved from

  • RCSB Protein Data Bank. Crystal Structure of VEGFR2 in Complex with Sunitinib (PDB: 4AGD). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes known data with established best practices for handling structurally similar chemicals, such as indazole derivatives and tert-butyl carbamates. A thorough, site-specific risk assessment should always be conducted before handling this chemical.

Chemical Safety Overview

Based on the precautionary principle and data from related carbamate compounds, potential hazards may include skin and eye irritation[3][4][5]. Therefore, adherence to stringent safety protocols is mandatory to minimize exposure and ensure a secure research environment.

Hazard Identification and Risk Assessment

A critical component of safe laboratory practice is a thorough risk assessment before any handling of a chemical. For tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate, this involves considering the following:

  • Routes of Exposure: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust if the solid is aerosolized.

  • Health Hazards: The known hazard is "Harmful if swallowed"[1]. Based on similar compounds, skin and eye irritation are also potential risks[3][4][5]. The toxicological properties have not been fully investigated[6].

  • Physical Hazards: The compound is a solid[1]. While not explicitly stated for this compound, fine dusts of organic solids can potentially form explosive mixtures with air[7].

Personal Protective Equipment (PPE) Selection and Use

The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[3][8]
Skin Protection Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber.[3][8] Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[8]Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.[8]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100).Inhalation of dust or vapors may cause respiratory irritation.[4][8] Engineering controls like fume hoods are the primary method of exposure control.[8]

Safe Handling Protocol

A systematic approach to handling tert-butyl (2,3-dimethyl-2H-indazol-6-yl)carbamate is crucial for minimizing risk. The following workflow outlines the necessary steps for safe handling.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep1 Review Safety Information prep2 Locate Emergency Equipment (Eyewash, Safety Shower) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 ppe1 Don Lab Coat prep3->ppe1 ppe2 Don Safety Goggles ppe1->ppe2 ppe3 Don Chemical-Resistant Gloves ppe2->ppe3 handle1 Work Within a Chemical Fume Hood ppe3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Ground Equipment to Prevent Static Discharge handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Containers clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.